7-Hydroxymethotrexate-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H22N8O6 |
|---|---|
Molekulargewicht |
473.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1/i1D3 |
InChI-Schlüssel |
HODZDDDNGRLGSI-DCLJDFQTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hydroxymethotrexate-d3: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 7-Hydroxymethotrexate-d3, a key deuterated internal standard used in pharmacokinetic and metabolic studies of the anticancer drug Methotrexate. The document details its physical and chemical characteristics, provides an established experimental protocol for its quantification, and illustrates its metabolic context through signaling pathway diagrams.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of 7-Hydroxymethotrexate, which is the primary and active metabolite of Methotrexate.[1][2] The incorporation of stable heavy isotopes is primarily for its use as an internal standard in quantitative analyses, aiding in the precise measurement of its non-labeled counterpart in biological matrices.[1][3] Deuterium substitution can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a factor to consider in advanced drug development studies.[4]
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | 7-OH-Methotrexate-d3 | [6] |
| CAS Number | 432545-62-5 | [1][5] |
| Molecular Formula | C₂₀H₁₉D₃N₈O₆ (Free Acid) C₂₀H₂₂D₃N₉O₆ (Ammonium Salt) | [4][7] |
| Molecular Weight | 473.47 g/mol (Free Acid) 490.49 g/mol (Ammonium Salt) | [7][8] |
| Appearance | Brownish Yellow Solid | [8][9] |
| Purity | ≥98% | [9][10] |
| Melting Point | >180°C (decomposes) | [8] |
| Isotopic Enrichment | ≥98% D | [9] |
| Solubility | Soluble in DMSO, Water with Ammonium Hydroxide, or Sodium Hydroxide | [4][8] |
| Storage Conditions | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months. | [4][8][9][11] |
| Stability | Stable under recommended storage conditions. | [9][11] |
Metabolic Pathway of Methotrexate
Methotrexate (MTX) is primarily metabolized in the liver to 7-Hydroxymethotrexate (7-OH-MTX).[2] This metabolite is not only active but can also contribute to the nephrotoxicity associated with high-dose MTX therapy due to its lower aqueous solubility.[2][12] Both MTX and 7-OH-MTX can be further metabolized intracellularly by the enzyme folylpolyglutamate synthetase (FPGS) to form polyglutamated derivatives.[13] This polyglutamation process is crucial as it traps the drug inside the cell, enhancing its inhibitory effect on dihydrofolate reductase and thus DNA synthesis.[1][7] The conversion of MTX polyglutamates to their corresponding 7-hydroxy forms can also occur, mediated by aldehyde oxidase.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ammonium (this compound) | Drug Metabolite | | Invivochem [invivochem.com]
- 5. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]
- 6. 7-Hydroxymethotrexate | C20H22N8O6 | CID 5484402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 7-羟氨甲喋呤D3 | 432545-62-5 [m.chemicalbook.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound|432545-62-5|MSDS [dcchemicals.com]
- 12. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of polyglutamate derivatives of 7-hydroxymethotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purity of 7-Hydroxymethotrexate-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of 7-Hydroxymethotrexate-d3. The document outlines a probable synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
This compound is the deuterated analog of 7-Hydroxymethotrexate, the primary metabolite of the widely used anticancer and autoimmune therapeutic agent, Methotrexate. The introduction of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in mass spectrometry-based bioanalytical assays. This guide details a feasible synthetic pathway and the requisite analytical controls to ensure the production of high-purity this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound can be approached from commercially available Methotrexate-d3. The proposed synthetic pathway involves a two-step process: C-7 cyanation of the pteridine ring followed by hydrolysis of the nitrile to the corresponding hydroxyl group.
Proposed Synthetic Pathway
The synthesis commences with the protection of the carboxylic acid groups of Methotrexate-d3 as methyl esters to prevent side reactions. The subsequent key steps are the regioselective cyanation at the 7-position of the pteridine ring and the final hydrolysis to yield this compound.
The Role of 7-Hydroxymethotrexate-d3 in Methotrexate Metabolism Studies: An In-depth Technical Guide
Introduction
Methotrexate (MTX) is a cornerstone antimetabolite drug, widely utilized in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic action stems from the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[2][3] The clinical use of MTX, particularly at high doses, necessitates therapeutic drug monitoring (TDM) due to its narrow therapeutic index and potential for severe toxicity.[4]
The metabolism of methotrexate is a key factor influencing its efficacy and toxicity. In the liver, MTX is converted to several metabolites, with 7-hydroxymethotrexate (7-OH-MTX) being the major one.[1][5][6] This metabolite is significantly less soluble than the parent drug and has been implicated in the nephrotoxicity associated with high-dose MTX therapy.[1][7] Therefore, accurate quantification of both MTX and 7-OH-MTX in biological matrices is crucial for pharmacokinetic studies, understanding drug metabolism, and ensuring patient safety.
This technical guide provides a comprehensive overview of the role of 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3), a stable isotope-labeled internal standard, in the precise and accurate measurement of 7-OH-MTX. It details the analytical methodologies, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals engaged in methotrexate metabolism studies.
The Critical Role of Stable Isotope-Labeled Internal Standards
In quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for 7-OH-MTX.[8][9] SIL-IS offers several advantages:
-
Similar Physicochemical Properties: It co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer.
-
Correction for Matrix Effects: It experiences the same ion suppression or enhancement from endogenous components of the biological matrix (e.g., plasma, urine) as the analyte.
-
Accurate Quantification: By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample handling and analysis are normalized, leading to highly accurate and precise quantification.
The use of a deuterated standard like 7-OH-MTX-d3 is therefore considered the gold standard for quantitative bioanalysis of 7-OH-MTX.[9]
Analytical Methodologies for Methotrexate and 7-Hydroxymethotrexate
LC-MS/MS has become the reference method for the determination of MTX and its metabolites, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[4][10][11]
A typical LC-MS/MS method involves three main stages:
-
Sample Preparation: Extraction of the analytes from the biological matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of the analytes from each other and from matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
Mass Spectrometric Detection: Ionization and detection of the analytes and the internal standard using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Quantification of MTX and 7-OH-MTX
This section outlines a representative protocol for the simultaneous quantification of MTX and 7-OH-MTX in human plasma using MTX-d3 and 7-OH-MTX-d3 as internal standards.
1. Reagents and Materials
-
Methotrexate (MTX), 7-Hydroxymethotrexate (7-OH-MTX), Methotrexate-d3 (MTX-d3), and this compound (7-OH-MTX-d3) reference standards.[11][12]
-
HPLC-grade methanol, acetonitrile, and formic acid.[11]
-
Deionized water.[11]
-
Human plasma (drug-free for calibration standards and quality controls).[13]
2. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of MTX, 7-OH-MTX, MTX-d3, and 7-OH-MTX-d3 (e.g., at 1 mg/mL) in a suitable solvent like 5% ammonium hydroxide in water or methanol.[12] Store at -80°C.
-
Working Solutions: Prepare combined working solutions of MTX and 7-OH-MTX for calibration standards and quality controls by serial dilution of the stock solutions. Similarly, prepare a combined internal standard working solution containing MTX-d3 and 7-OH-MTX-d3.[12][14]
3. Sample Preparation (Protein Precipitation) Protein precipitation is a simple and common method for extracting MTX and its metabolites from plasma or serum.[11][15]
-
Aliquot 50-100 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.[12]
-
Add the internal standard working solution.
-
Add 3-5 volumes of cold acetonitrile or methanol to precipitate proteins.[16]
-
Vortex mix for 30-60 seconds.
-
Centrifuge at high speed (e.g., >16,000 g) for 2-5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis. A dilution step with water may be performed to reduce the organic content of the final extract.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Zorbax C18, Synergi Hydro-RP).[11][15]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1-0.2% formic acid (Solvent A) and methanol or acetonitrile with 0.1-0.2% formic acid (Solvent B) is typical.[11][16]
-
Column Temperature: Maintained at around 40°C to ensure consistent peak shape.[12]
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[16]
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Data Presentation
The following tables summarize typical quantitative data and method validation parameters from various LC-MS/MS-based studies for MTX and 7-OH-MTX.
Table 1: Example MRM Transitions for MTX and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Methotrexate (MTX) | 455.1 | 308.1 | [11][16] |
| 7-OH-MTX | 471.0 | 324.1 | [11] |
| MTX-d3 (IS) | 458.2 | 311.1 / 311.3 | [11][14] |
| 7-OH-MTX-d3 (IS) | 474.2 (Calculated) | 327.1 (Calculated) | N/A |
| ¹³C²H₃-7-OHMTX (IS) | Not specified | Not specified |[12] |
Note: Specific transitions for 7-OH-MTX-d3 were not explicitly found in the search results but are predicted based on the structure. One study used a ¹³C²H₃-labeled 7-OH-MTX as an IS.[12]
Table 2: Summary of LC-MS/MS Method Validation Parameters
| Parameter | Methotrexate (MTX) | 7-OH-Methotrexate (7-OH-MTX) | References |
|---|---|---|---|
| Linear Range | 0.01 - 13.0 µmol/L | 5.0 - 10000.0 ng/mL | [11][13][15] |
| 5 - 1000 ng/mL | 0.084 - 6.83 mg/L | ||
| Lower Limit of Quantification (LLOQ) | 25 nmol/L | 25 nmol/L | [10] |
| 5 ng/mL | 4.6 nmol/L | [15][17] | |
| 0.025 µmol/L | 0.38 ng/mL | [5][13] | |
| Intra-day Precision (%CV) | < 8.3% | < 11.71% | [10] |
| < 8% | < 8% | [17] | |
| Inter-day Precision (%CV) | < 8.3% | < 11.71% | [10] |
| Accuracy / Recovery (%) | 24 - 94% | 57 - 90% |[10][11][15][18] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. scienceopen.com [scienceopen.com]
- 6. [Experimental study on pharmacokinetics of methotrexate and its metabolite (7-hydroxy-methotrexate) in tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound ammonium (this compound) | Drug Metabolite | | Invivochem [invivochem.com]
- 10. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 17. Trace analysis of methotrexate and 7-hydroxymethotrexate in human plasma and urine by a novel high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of methotrexate and 7-hydroxymethotrexate by liquid chromatography for routine monitoring of plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of 7-Hydroxymethotrexate-d3 as an Internal Standard in Bioanalysis: A Technical Guide
For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate and its metabolites is paramount for effective therapeutic drug monitoring and pharmacokinetic studies. This in-depth technical guide explores the essential role of 7-Hydroxymethotrexate-d3 as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring the reliability and precision of analytical data.
This compound is the deuterium-labeled analogue of 7-hydroxymethotrexate, the primary and major metabolite of methotrexate.[1][2] Methotrexate, an antimetabolite and antifolate agent, functions by inhibiting dihydrofolate reductase, which in turn blocks DNA synthesis.[1][2] Due to the narrow therapeutic window and potential for toxicity of methotrexate, precise monitoring of its levels and that of its metabolites in biological matrices is crucial.[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis to correct for variability during sample preparation and analysis.[3][4]
The Principle of Stable Isotope-Labeled Internal Standards
An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. Stable isotope-labeled standards, such as this compound, are considered the most suitable internal standards because they have nearly identical physicochemical properties to the analyte but a different mass-to-charge ratio (m/z) due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior ensures that any loss or variation during sample processing or ionization affects both compounds equally. This co-variant behavior is critical for accurate and precise quantification.
Experimental Workflow for Bioanalysis
The general workflow for the quantification of 7-hydroxymethotrexate using this compound as an internal standard involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature for the quantification of methotrexate and 7-hydroxymethotrexate in biological fluids.[5][6][7]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of methotrexate, 7-hydroxymethotrexate, and this compound (internal standard) in a suitable solvent, such as 5% ammonium hydroxide in water, to a concentration of 1 mg/mL.[5]
-
Prepare working solutions by diluting the stock solutions with a mixture of water and methanol (e.g., 70/30 v/v).[5]
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., plasma, serum, or cerebrospinal fluid), add a known amount of the this compound internal standard working solution.[7]
-
Add a protein precipitating agent, such as methanol, typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortex the mixture vigorously for several minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for approximately 10 minutes at 4°C.[8]
-
Carefully collect the supernatant for injection into the LC-MS/MS system.[7]
3. Liquid Chromatography Conditions:
-
Column: A reverse-phase column, such as a Phenomenex Synergi Polar-RP or a Zorbax C18, is commonly used.[5][6]
-
Mobile Phase: A gradient elution with two mobile phases is typically employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[6][8]
-
Column Temperature: The column is often heated to around 40°C to ensure reproducible chromatography.[5]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used as it provides good ionization for the analytes.[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of methotrexate and its metabolites using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters (m/z transitions)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Methotrexate (MTX) | 455.1 / 455.2 / 455.3 | 308.1 / 308.2 | [5][6][9] |
| 7-Hydroxymethotrexate (7-OH-MTX) | 471.0 / 471.1 | 324.1 / 324.3 | [5][6][9] |
| This compound (IS) | 475.2 | 328.3 | [5] |
| Methotrexate-d3 (alternative IS) | 458.2 / 458.4 | 311.1 / 311.2 / 311.3 | [5][6][9] |
| DAMPA | 326.2 | 175.1 | [5] |
Table 2: Performance Characteristics of a Typical LC-MS/MS Method
| Parameter | Typical Value | Reference |
| Calibration Range | 5.0 - 10,000.0 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.0023 µM (for 7-OH-MTX) | [5] |
| Intra-day Precision (%RSD) | < 15% | [6] |
| Inter-day Precision (%RSD) | < 15% | [6] |
| Accuracy | Within ±15% | [6] |
| Recovery | > 90% | [6] |
| Matrix Effect | 97.90% - 117.60% | [6] |
Methotrexate Metabolism
The metabolic conversion of methotrexate to 7-hydroxymethotrexate is a critical consideration in its therapeutic monitoring. The following diagram illustrates this primary metabolic pathway.
Conclusion
This compound serves as an indispensable tool in the bioanalytical laboratory for the accurate and precise quantification of 7-hydroxymethotrexate. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively mitigates the impact of matrix effects and procedural variations, leading to high-quality data essential for clinical research and patient management. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development and therapeutic drug monitoring to implement robust and reliable analytical assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. dovepress.com [dovepress.com]
A Technical Guide to the Certificate of Analysis for 7-Hydroxymethotrexate-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical data and methodologies presented in a typical Certificate of Analysis (CoA) for 7-Hydroxymethotrexate-d3. Understanding this document is paramount for ensuring the quality, accuracy, and reliability of experimental results in research, clinical diagnostics, and pharmaceutical development. This compound is the deuterated stable isotope-labeled internal standard for 7-Hydroxymethotrexate, the primary and active metabolite of the widely used anticancer and immunosuppressant drug, Methotrexate.[1][2][3][4]
Compound Identification and Specifications
The initial section of a CoA provides fundamental information about the compound's identity and physical properties. This data is crucial for traceability and ensuring the correct material is being used.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | 7-OHMTX-d3, (S)-2-(4-(((2,4-Diamino-7-hydroxypteridin-6-yl)methyl)(methyl-d3)amino)benzamido)pentanedioic acid |
| CAS Number | 432545-62-5[5][6][7] |
| Molecular Formula | C₂₀H₁₉D₃N₈O₆ |
| Molecular Weight | 473.46 g/mol |
| Appearance | Yellow to Orange Solid |
| Storage Conditions | -20°C, protected from light |
Quantitative Analysis and Purity Assessment
This section details the analytical tests performed to quantify the purity of the compound and identify any potential impurities. The use of multiple analytical techniques provides a comprehensive purity profile.
| Analytical Test | Method | Specification | Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% | 99.5% |
| Identity Confirmation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated | 99.6% |
| Residual Solvents | Gas Chromatography (GC) | ≤0.5% | Conforms |
| Water Content | Karl Fischer Titration | ≤1.0% | 0.3% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of the analytical results. Below are representative protocols for the key analyses cited.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to separate, identify, and quantify each component in the mixture.
-
Instrumentation : Agilent 1260 Infinity II or equivalent.
-
Column : Zorbax C18 (3.5 µm, 2.1 x 100 mm).[8]
-
Mobile Phase A : 0.2% Formic Acid in Water.[8]
-
Mobile Phase B : Methanol.[8]
-
Gradient : 5% B to 95% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate : 0.3 mL/min.[8]
-
Column Temperature : 40°C.
-
Detection : UV at 308 nm.
-
Injection Volume : 5 µL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation
This technique confirms the molecular weight and structure of the analyte.
-
Instrumentation : Sciex Triple Quad 5500 or equivalent.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Mass Transitions : The instrument monitors the transition of the precursor ion to a product ion. For this compound, a characteristic transition would be m/z 475.2 → 328.3.[9]
-
Chromatography : Conditions are typically similar to those used for HPLC purity analysis.
Metabolic and Quality Control Pathways
Visual representations of biological and procedural workflows are critical for contextual understanding.
Methotrexate Metabolic Pathway
Methotrexate is primarily metabolized in the liver to 7-Hydroxymethotrexate.[1][10] This metabolite has lower solubility, which can contribute to renal toxicity.[1] The drug's main mechanism of action is the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.[2][3][4][11][12]
Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate and its mechanism of action.
Certified Reference Material (CRM) Quality Control Workflow
The production of a high-purity certified reference material like this compound follows a rigorous, multi-step quality control process to ensure its identity, purity, and stability.[13][14]
Caption: A typical quality control workflow for producing a Certified Reference Material (CRM).
References
- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]
- 5. 7-Hydroxy Methotrexate-d3 Ammonium Salt | LGC Standards [lgcstandards.com]
- 6. 7-HYDROXY METHOTREXATE-D3 | 432545-62-5 [chemicalbook.com]
- 7. This compound|432545-62-5|MSDS [dcchemicals.com]
- 8. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. scholarship.law.nd.edu [scholarship.law.nd.edu]
physical and chemical characteristics of 7-Hydroxymethotrexate-d3
An In-depth Technical Guide to 7-Hydroxymethotrexate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a key deuterated metabolite of the widely used chemotherapeutic agent, Methotrexate. This document details its properties, metabolic pathway, and established analytical protocols, serving as an essential resource for professionals in research and drug development.
Core Physical and Chemical Characteristics
This compound is the deuterium-labeled form of 7-Hydroxymethotrexate, which is the primary metabolite of Methotrexate (MTX).[1][2][3][4][5] As a stable isotope-labeled compound, it is invaluable in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of 7-Hydroxymethotrexate in biological samples.[6][7]
Data Summary
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 432545-62-5 | [8] |
| Molecular Formula | C₂₀H₁₉D₃N₈O₆ | [8] |
| Molecular Weight | 473.46 g/mol | [3][8] |
| Appearance | Brownish-yellow solid | [9][10] |
| Purity | ≥98% | [9][11] |
| Isotopic Enrichment | 98% D | [9] |
| Melting Point | >180°C (decomposes) | [10] |
| Solubility | DMSO, Water with Ammonium Hydroxide, Water with Sodium Hydroxide | [10] |
| Storage Conditions | -20°C Freezer | [9][10] |
| Stability | Stable under recommended storage conditions | [8][9] |
Metabolic Pathway of Methotrexate
Methotrexate is an antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.[1][2][3][12] In the liver, Methotrexate is primarily metabolized into 7-Hydroxymethotrexate by the enzyme aldehyde oxidase.[5][12] This metabolite is less soluble than its parent compound, particularly in acidic urine, which can contribute to renal toxicity during high-dose MTX therapy.[13][14][15]
Analytical Methodologies
The quantification of 7-Hydroxymethotrexate in biological matrices such as plasma, serum, and cerebrospinal fluid is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[13][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity, specificity, and short analysis time.[11][17]
Experimental Protocol: LC-MS/MS Analysis
Below is a detailed protocol synthesized from established methods for the determination of 7-Hydroxymethotrexate using this compound as an internal standard.[6][11][16]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., serum, plasma), add a methanolic solution containing the internal standard, this compound.[6] A common approach involves mixing 30 µL of the sample with 30 µL of the internal standard working solution.[7]
-
Add a protein precipitation agent, such as a methanol-acetonitrile-water mixture (e.g., 40:40:20, v/v/v).[7]
-
Vortex the mixture vigorously for approximately 5 minutes to ensure complete protein precipitation.[7]
-
Centrifuge the mixture at high speed (e.g., 15,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins.[7]
-
Carefully collect the supernatant for injection into the LC-MS/MS system.[6][7]
2. Chromatographic Separation
-
HPLC System: A standard high-performance liquid chromatography system is used.[11][16]
-
Column: A reverse-phase C18 column is typically employed for separation (e.g., Zorbax C18, 3.5 µm, 2.1 × 100 mm; Phenomenex Synergi Polar-RP 4µ 75 × 2.0mm).[11][16] The column is often heated to 40°C to ensure consistent peak shapes.[16]
-
Mobile Phase: A gradient elution is commonly used with:
-
Flow Rate: A typical flow rate is between 0.3 mL/min and 0.5 mL/min.[7][11]
-
Injection Volume: A small volume of the supernatant (e.g., 5 µL) is injected.[7]
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple-quadrupole tandem mass spectrometer is used for detection.[11]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is selected as it provides good ionization for the analytes.[11][16]
-
Ion Transitions (m/z): The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode:
-
Instrument Parameters: Parameters such as ion spray voltage (e.g., 5500 V), source temperature (e.g., 500°C), and collision energy are optimized for maximum signal intensity.[16]
Experimental Workflow Diagram
The logical flow of the analytical process from sample receipt to final data output is illustrated below.
References
- 1. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. This compound|432545-62-5|MSDS [dcchemicals.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. 7-羟氨甲喋呤D3 | 432545-62-5 [m.chemicalbook.com]
- 11. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Isotopic Labeling of 7-Hydroxymethotrexate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of 7-Hydroxymethotrexate (7-OH-MTX), a major metabolite of the widely used anticancer and antirheumatic drug, Methotrexate (MTX). The synthesis of isotopically labeled 7-OH-MTX is crucial for a variety of research applications, including pharmacokinetic studies, metabolic fate determination, and as an internal standard for quantitative bioanalysis by mass spectrometry. This document details synthetic strategies for introducing stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), presents quantitative data in structured tables, and provides detailed experimental protocols.
Introduction to 7-Hydroxymethotrexate and Isotopic Labeling
7-Hydroxymethotrexate is formed in the liver by the action of aldehyde oxidase on methotrexate.[1] While generally less active than its parent compound, 7-OH-MTX can contribute to the therapeutic and toxic effects of methotrexate, particularly at high doses.[2] Isotopic labeling, the replacement of an atom in a molecule with its isotope, is an indispensable tool in drug development. Stable isotopes like ²H, ¹³C, and ¹⁵N are non-radioactive and can be detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] Labeled compounds are essential for differentiating the analyte from endogenous substances and for accurate quantification in complex biological matrices.[4]
Synthetic Strategies for Isotopic Labeling of 7-Hydroxymethotrexate
The introduction of an isotopic label into the 7-OH-MTX molecule can be achieved through various synthetic routes. The choice of strategy depends on the desired isotope and its position within the molecule.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling at the C-7 Position
A key synthetic route to 7-OH-MTX involves the introduction of a cyano group at the C-7 position of the pteridine ring of a methotrexate precursor, followed by hydrolysis.[5] This pathway offers a direct method for introducing a ¹³C or ¹⁵N label by using an isotopically labeled cyanide salt, such as Potassium [¹³C]cyanide (K¹³CN) or Potassium [¹⁵N]cyanide (K¹⁵CN).
The general workflow for this labeling strategy is depicted below:
Caption: Synthetic pathway for ¹³C or ¹⁵N labeling of 7-Hydroxymethotrexate.
Deuterium (²H) Labeling
Commercially available 7-Hydroxymethotrexate-d3 is typically deuterated on the N-methyl group of the p-aminobenzoylglutamic acid moiety.[3][6] This is likely achieved by using a deuterated precursor, such as [²H₃]-methyl iodide, during the synthesis of methotrexate, which is then metabolized to 7-OH-MTX.
A hypothetical approach for direct deuteration of the pteridine ring of 7-OH-MTX could involve a metal-catalyzed hydrogen-deuterium (H-D) exchange. This method utilizes a deuterium source, such as deuterium oxide (D₂O), and a catalyst to exchange protons on the aromatic ring with deuterons.
The proposed workflow for direct deuteration is as follows:
Caption: Proposed workflow for direct deuterium labeling of 7-Hydroxymethotrexate.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and analysis of isotopically labeled 7-Hydroxymethotrexate.
Synthesis of 7-Hydroxy-[7-¹³C]methotrexate
Step 1: Synthesis of 7-[¹³C]Cyano-Methotrexate Dimethyl Ester [5]
-
Materials: Methotrexate dimethyl ester, Potassium [¹³C]cyanide (K¹³CN), Diethyl phosphorocyanidate, Triethylamine, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve methotrexate dimethyl ester in anhydrous DMF.
-
Add triethylamine to the solution and cool to 0°C.
-
In a separate flask, prepare a solution of K¹³CN in a minimal amount of water and add it to the reaction mixture.
-
Add diethyl phosphorocyanidate dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Hydrolysis to 7-Hydroxy-[7-¹³C]methotrexate [5]
-
Materials: 7-[¹³C]Cyano-Methotrexate Dimethyl Ester, Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve the purified 7-[¹³C]Cyano-Methotrexate Dimethyl Ester in an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for several hours.
-
Monitor the hydrolysis by High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Hypothetical Protocol for Deuteration of 7-Hydroxymethotrexate
-
Materials: 7-Hydroxymethotrexate, Deuterium oxide (D₂O), Palladium on carbon (Pd/C) catalyst.
-
Procedure:
-
Suspend 7-Hydroxymethotrexate in D₂O.
-
Add a catalytic amount of 10% Pd/C.
-
Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-150°C) for an extended period (e.g., 24-48 hours).
-
Cool the reaction mixture and filter to remove the catalyst.
-
Lyophilize the filtrate to obtain the deuterated product.
-
Analyze the product by mass spectrometry to determine the degree of deuterium incorporation.
-
Analytical Protocol: LC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute 7-OH-MTX.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the isotopically labeled internal standard.
-
Data Presentation
The following tables summarize key quantitative data for isotopically labeled 7-Hydroxymethotrexate.
Table 1: Mass Spectrometric Data for 7-Hydroxymethotrexate and its Isotopologues
| Compound | Molecular Formula | Exact Mass (m/z) | Monitored MRM Transition (Precursor → Product) | Reference |
| 7-Hydroxymethotrexate | C₂₀H₂₂N₈O₆ | 470.166 | 471.2 → 324.1 | [4][7] |
| 7-Hydroxy-[7-¹³C]methotrexate | C₁₉¹³CH₂₂N₈O₆ | 471.169 | 472.2 → 325.1 | - |
| 7-Hydroxy-[7-¹⁵N]methotrexate | C₂₀H₂₂N₇¹⁵NO₆ | 471.163 | 472.2 → 324.1 | - |
| This compound | C₂₀H₁₉D₃N₈O₆ | 473.185 | 474.2 → 327.1 | [7] |
Table 2: Physicochemical Properties of 7-Hydroxymethotrexate
| Property | Value | Reference |
| Molecular Weight | 470.44 g/mol | [3] |
| Appearance | Yellow to orange-brown crystalline powder | [8] |
| Water Solubility | Poor | [9] |
| pKa | 4.7 - 5.5 (for parent MTX) | [9] |
Logical Relationships in Analytical Workflow
The use of an isotopically labeled internal standard is fundamental for accurate quantification in bioanalytical methods. The following diagram illustrates the logical workflow.
Caption: Workflow for bioanalysis using an isotopically labeled internal standard.
Conclusion
References
- 1. Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Methotrexate and 7-Hydroxymethotrexate Exposure on Renal Toxicity in Pediatric Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preliminary Research Applications of 7-Hydroxymethotrexate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal applications of 7-Hydroxymethotrexate-d3, a key analytical tool in the research and clinical management of Methotrexate (MTX) therapy. As the stable isotope-labeled analog of the primary metabolite of MTX, this compound is indispensable for the accurate quantification of its non-labeled counterpart in biological matrices. This guide details its role in bioanalytical methods, pharmacokinetic studies, and therapeutic drug monitoring, providing structured data, experimental protocols, and visual workflows to support advanced research.
Core Application: Internal Standard for Bioanalytical Quantification
The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalysis, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4][5] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and behavior during sample extraction, thereby correcting for variations in sample preparation, injection volume, and instrument response.
This compound, being a stable isotope-labeled version of the analyte, is considered the "gold standard" for an internal standard. Its chemical and physical properties are nearly identical to the endogenous 7-Hydroxymethotrexate (7-OH-MTX), but its increased mass (due to the three deuterium atoms) allows it to be distinguished by a mass spectrometer. This ensures the most accurate and precise quantification of 7-OH-MTX in complex biological samples like plasma, serum, and cerebrospinal fluid.[1]
Data Presentation: LC-MS/MS Parameters
The following table summarizes typical mass spectrometry parameters for the simultaneous quantification of Methotrexate, 7-Hydroxymethotrexate, and their respective deuterated internal standards. These parameters are essential for developing and validating robust bioanalytical methods.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Methotrexate (MTX) | 455.1 / 455.2 | 308.1 / 308.2 / 308.3 | 27 - 40 |
| Methotrexate-d3 (MTX-d3) | 458.2 / 458.4 / 459.1 | 311.1 / 311.3 / 312.3 | 27 |
| 7-Hydroxymethotrexate (7-OH-MTX) | 471.0 / 471.1 / 471.2 | 324.1 / 324.3 | 15 - 20 |
| This compound | 475.2 | 328.3 | ~20 (inferred) |
Data compiled from multiple sources.[1][2][5][6][7] Note that optimal collision energies may vary slightly between different mass spectrometer instruments.
Experimental Protocols: Bioanalytical Method for MTX and 7-OH-MTX
This section outlines a representative experimental protocol for the extraction and quantification of MTX and 7-OH-MTX from human plasma using LC-MS/MS with this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock: Prepare individual stock solutions of MTX and 7-OH-MTX at a concentration of 1 mg/mL in a solution of 5% ammonium hydroxide (NH4OH) in water.
-
Internal Standard Stock: Prepare a stock solution of MTX-d3 at 0.2 mg/mL and this compound (if used) at a similar concentration. Note: Often, MTX-d3 is used as the sole internal standard for both MTX and 7-OH-MTX quantification due to its similar retention time and ionization properties.[1][4][5]
-
Working Solutions: Create combined working solutions of the analytes and a separate working solution for the internal standards by diluting the stock solutions with a mixture of water and methanol (e.g., 70:30 v/v).[1] These are used to prepare calibration standards and quality control samples.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 30 µL of the internal standard working solution (containing MTX-d3).[4]
-
Add 360 µL of a protein precipitation solution, typically a mixture of methanol and acetonitrile (e.g., 1:1 v/v or a methanol-acetonitrile-water mixture).[2][4]
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer a portion of the clear supernatant (e.g., 5 µL) for injection into the LC-MS/MS system.[4]
Alternatively, Solid Phase Extraction (SPE) can be used for cleaner samples, employing a microelution plate for sample concentration and purification.[1]
Chromatographic Conditions
-
Column: A reverse-phase column is typically used, such as a Phenomenex Synergi Polar-RP or Zorbax C18 (e.g., 75 x 2.0 mm, 4 µm).[1][2]
-
Mobile Phase A: 0.1% or 0.2% Formic Acid in Water.[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient Elution: A gradient program is employed to separate the analytes from matrix components, starting with a low percentage of Mobile Phase B and ramping up to elute the compounds.
-
Column Temperature: Maintained at 40°C to ensure consistent retention times and peak shapes.[1]
-
Total Run Time: Typically short, around 3.5 to 4 minutes.[2][6]
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.[2][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte and internal standard as listed in the table above.
-
Source Temperature: Approximately 500°C.[1]
-
Ion Spray Voltage: Around 5500 V.[1]
Experimental Workflow Diagram
Caption: Workflow for quantifying 7-OH-MTX using a deuterated internal standard.
Application in Pharmacokinetic and Drug Metabolism Research
Accurate quantification of MTX and its primary metabolite, 7-OH-MTX, is fundamental to understanding the drug's pharmacokinetic (PK) profile.[8][9][10] this compound is the enabler of such precise measurements, which are crucial for drug development and dose optimization.
Methotrexate is metabolized in the liver by the enzyme aldehyde oxidase to form 7-OH-MTX.[11][12] This metabolite has significantly lower solubility than the parent drug, a property linked to potential nephrotoxicity, especially during high-dose MTX therapy, as it can precipitate in the renal tubules.[1][13]
Methotrexate Metabolic Pathway
Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate.
Data Presentation: Pharmacokinetic Parameters
The table below presents key pharmacokinetic parameters for MTX and 7-OH-MTX, highlighting the differences in their disposition in the body.
| Parameter | Methotrexate (MTX) | 7-Hydroxymethotrexate (7-OH-MTX) | Source |
| Terminal Half-Life (t½) | 3 - 18 hours (dose-dependent) | 15 - 116 hours | [8][10][13][14] |
| Primary Route of Elimination | Renal Excretion (>80% unchanged) | Renal Excretion / Biliary | [13][15] |
| Plasma Protein Binding | ~50% | High (inferred) | [15] |
| Aqueous Solubility | Higher | Lower | [13] |
Values represent a range compiled from various studies and can be influenced by dose, patient age, and renal function.
Application in Therapeutic Drug Monitoring (TDM)
In clinical settings, particularly in oncology, high-dose methotrexate (HDMTX) is used to treat various cancers.[6] Therapeutic drug monitoring (TDM) of MTX concentrations is standard practice to ensure efficacy while mitigating severe toxicities. The monitoring of 7-OH-MTX is also gaining importance due to its association with nephrotoxicity.[16] The ratio of 7-OH-MTX to MTX can also serve as an indicator of metabolic activity and potential risk.[4] The use of this compound in the underlying LC-MS/MS assays ensures that clinicians receive accurate data to guide patient care, such as the timing of leucovorin rescue therapy.
Logical Relationship Diagram for TDM
Caption: Role of TDM in managing toxicity during high-dose Methotrexate therapy.
Conclusion
This compound is a cornerstone of modern bioanalytical chemistry in the context of methotrexate research. Its application as a stable isotope-labeled internal standard provides the accuracy and precision required for demanding applications, from fundamental pharmacokinetic studies to critical therapeutic drug monitoring in patients. The detailed protocols and structured data presented in this guide underscore its indispensable role in enhancing the safety and efficacy of Methotrexate therapy and furthering our understanding of its complex metabolic pathways.
References
- 1. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after methotrexate infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-dependent pharmacokinetics of methotrexate and 7-hydroxymethotrexate in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after high-dose (33.6 g/m2) methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput and Sensitive Quantification of 7-Hydroxymethotrexate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-hydroxymethotrexate (7-OH-MTX), a major metabolite of the anticancer drug methotrexate (MTX), in human plasma. The method utilizes a stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3), to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of methotrexate.
Introduction
Methotrexate (MTX) is a widely used chemotherapeutic agent for various cancers and autoimmune diseases.[1] Therapeutic drug monitoring of MTX and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), is crucial to optimize therapeutic efficacy and minimize toxicity.[2][3] LC-MS/MS has become the preferred method for the quantification of MTX and its metabolites due to its high sensitivity and specificity.[4][5] This application note presents a validated LC-MS/MS method for the determination of 7-OH-MTX in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
7-Hydroxymethotrexate and this compound standards were procured from a certified supplier.
-
HPLC-grade methanol, acetonitrile, and formic acid were obtained from a reputable chemical vendor.
-
Ultrapure water was generated using a laboratory water purification system.
-
Human plasma was sourced from an accredited biobank.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.[4]
-
The mass spectrometer was equipped with an electrospray ionization (ESI) source.[3]
LC-MS/MS Method
A summary of the optimized LC-MS/MS parameters is provided in Table 1.
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.2% Formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | As detailed in Table 2 |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][6] |
| Monitored Reaction | Multiple Reaction Monitoring (MRM) |
| MRM Transition (7-OH-MTX) | m/z 471.1 → 324.1[7] |
| MRM Transition (7-OH-MTX-d3) | m/z 474.1 → 327.1 (projected) |
| Collision Energy | Optimized for maximum signal |
| Dwell Time | 100 ms |
Table 2: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-OH-MTX and 7-OH-MTX-d3 in a mixture of methanol, ammonium hydroxide, and water (7:2:1, v/v/v).[4]
-
Working Solutions: Prepare serial dilutions of the 7-OH-MTX stock solution with a methanol-water (1:9, v/v) mixture to create calibration standards.[4]
-
Internal Standard Working Solution (500 ng/mL): Dilute the 7-OH-MTX-d3 stock solution with the same methanol-water mixture.[4]
Sample Preparation
A simple protein precipitation method is used for plasma sample preparation.[1][2][6]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (7-OH-MTX-d3, 500 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Experimental workflow from sample preparation to data analysis.
Quantitative Data Summary
The performance of the LC-MS/MS method was evaluated, and the key quantitative parameters are summarized in Table 3.
Table 3: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5.0 - 10,000.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | > 90% |
| Matrix Effect | Minimal and compensated by IS |
Signaling Pathways and Logical Relationships
The analytical method is based on the principle of stable isotope dilution, where a known amount of a deuterated internal standard is added to the sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This approach corrects for any sample loss during preparation and variations in instrument response.
Caption: Parent and product ion relationship for analyte and internal standard.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 7-hydroxymethotrexate in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is critical for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Plasma Sample Preparation for the Analysis of 7-Hydroxymethotrexate
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Hydroxymethotrexate (7-OH-MTX) is the primary and active metabolite of methotrexate (MTX), a widely used chemotherapeutic agent. Monitoring the plasma concentrations of both MTX and 7-OH-MTX is crucial for therapeutic drug monitoring (TDM) to optimize dosing, ensure efficacy, and minimize toxicity, such as nephrotoxicity.[1] Accurate quantification of 7-OH-MTX in complex biological matrices like plasma requires robust and reliable analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard (SIL-IS), such as 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3), is essential for precise and accurate quantification. The SIL-IS mimics the chemical and physical properties of the analyte, correcting for variations during sample preparation and analysis.
This application note provides detailed protocols for three common sample preparation techniques for the extraction of 7-OH-MTX from human plasma prior to LC-MS/MS analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Sample Preparation Methodologies
The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the degree of sample cleanup needed.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins. While fast and economical, this method may result in less clean extracts compared to SPE or LLE, potentially leading to higher matrix effects.[2]
Caption: General workflow for protein precipitation.
Method 2: Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup by separating the analyte from matrix interferences based on physical and chemical properties. This results in cleaner extracts, reduced matrix effects, and often improved sensitivity. It involves passing the sample through a solid sorbent bed that retains the analyte, washing away interferences, and then eluting the analyte with a small volume of solvent.[3][4]
Caption: General workflow for solid-phase extraction.
Method 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. It is effective at removing non-polar, lipid-soluble interferences and salts. While robust, it can be more labor-intensive and may require solvent evaporation and sample reconstitution steps.[5]
Caption: General workflow for liquid-liquid extraction.
Quantitative Data Summary
The following table summarizes the performance characteristics of various published methods for the analysis of 7-OH-MTX in human plasma.
| Method | Key Parameters | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision & Accuracy | Reference |
| Protein Precipitation | 100 µL plasma + 300 µL Methanol | > 90% | 5.0 | 5.0 - 10,000 | < 15% RSD, ±15% Bias | [2] |
| Protein Precipitation | Methanol/ZnSO4 | 57% | ~25 nmol/L | Up to 50 µmol/L | < 11.8% CV | [6] |
| Solid-Phase Extraction | Oasis HLB 96-well µElution plate | Not Reported | ~0.0085 µM | 0.0085 - 21 µM | < 15% RSD, ±15% Bias | [3] |
| Solid-Phase Extraction | 384-well C-18 plate | ≥ 95% (from urine) | 5.0 | 5.0 - 100 | Not Reported | [7] |
| Liquid-Liquid Extraction | 96-well plate format | 47% | 0.75 | 0.75 - 100 | < 15% RSD, ±15% Bias | [5] |
LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation; CV: Coefficient of Variation. Note: Linearity ranges and LLOQ converted from µM to ng/mL where necessary for comparison, using a molecular weight of 470.46 g/mol for 7-OH-MTX.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
-
Acids/Bases: Formic acid, Phosphoric acid, Ammonium hydroxide.
-
Standards: 7-Hydroxymethotrexate and this compound certified reference standards.
-
Plasma: Blank human plasma (K2-EDTA or Heparin).
-
Equipment: Calibrated pipettes, vortex mixer, microcentrifuge or 96-well plate centrifuge, SPE manifold (if applicable), 1.5 mL microcentrifuge tubes or 96-well plates.
Preparation of Standard Solutions
-
Stock Solutions (1.0 mg/mL):
-
Working Solutions:
Protocol 1: Protein Precipitation (Methanol-Based)
This protocol is adapted from a method for the simultaneous quantification of MTX and 7-OH-MTX.[2]
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 7-OH-MTX-d3 internal standard working solution.
-
Add 300 µL of methanol to induce protein precipitation.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge at 13,600 x g for 5 minutes at room temperature to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or well.
-
Dilute the supernatant by adding 400 µL of 20% methanol in water.[2]
-
Vortex for 1 minute and centrifuge again under the same conditions.
-
Transfer the final supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system for analysis.[2]
Protocol 2: Solid-Phase Extraction (Oasis HLB Plate)
This protocol is adapted from a method for the determination of MTX and its metabolites in plasma.[3]
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 96-well collection plate or microcentrifuge tubes.
-
Add 10 µL of the combined internal standard working solution (containing 7-OH-MTX-d3).
-
Add 125 µL of a water/phosphoric acid (96/4, v/v) solution and mix.[3]
-
Condition the SPE Plate: Place an Oasis HLB 96-well µelution plate on the vacuum manifold. Condition each well by passing 200 µL of methanol followed by 200 µL of water under a gentle vacuum. Do not allow the wells to dry out completely.
-
Load Sample: Transfer the pre-treated samples from step 3 into the corresponding wells of the SPE plate. Apply a gentle vacuum to draw the samples through the sorbent.
-
Wash: Wash the wells twice by adding 200 µL of water to each well and applying a vacuum to draw the liquid through.
-
Elute: Place a clean 96-well collection plate inside the manifold. Elute the analytes by adding 100 µL of methanol to each well and drawing it through the sorbent.[3]
-
The eluate is ready for direct injection into the LC-MS/MS system. If concentration is needed, the eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
References
- 1. Simultaneous Determination of Urine Methotrexate, 7-Hydroxy Methotrexate, Deoxyaminopteroic Acid, and 7-Hydroxy Deoxyaminopteroic Acid by UHPLC-MS/MS in Patients Receiving High-dose Methotrexate Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Liquid-liquid extraction in the 96-well plate format with SRM LC/MS quantitative determination of methotrexate and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Methotrexate and its D3-Labeled Internal Standard in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methotrexate (MTX) in human plasma. The method utilizes a stable isotope-labeled internal standard, methotrexate-d3 (MTX-d3), to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A simple protein precipitation step allows for rapid sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of methotrexate in a clinical research setting.
Introduction
Methotrexate is a widely used antifolate drug for the treatment of various cancers and autoimmune diseases.[1][2][3] Due to its narrow therapeutic index and significant inter-patient variability in drug metabolism, therapeutic drug monitoring of methotrexate is crucial to optimize efficacy and minimize toxicity.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for methotrexate quantification due to its high sensitivity, specificity, and ability to overcome interferences common in immunoassays.[4][5] The use of a stable isotope-labeled internal standard, such as methotrexate-d3, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[6][7] This application note provides a detailed protocol for the chromatographic separation and quantification of methotrexate and its d3-labeled internal standard in human plasma.
Experimental
Materials and Reagents
-
Methotrexate (Sigma-Aldrich)
-
Methotrexate-d3 (Cerilliant)[8]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation:[4][9]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (methotrexate-d3 in 50:50 methanol:water).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,600 x g for 5 minutes.
-
Transfer 100 µL of the supernatant to a new tube and dilute with 400 µL of 20% methanol in water.
-
Vortex for 1 minute and centrifuge under the same conditions.
-
Inject 5 µL of the final supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column with gradient elution.
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: Agilent ZORBAX C18, 2.1 x 100 mm, 3.5 µm[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[10]
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 1.5 | 85 | 15 |
| 2.0 | 80 | 20 |
| 4.0 | 10 | 90 |
| 5.0 | 10 | 90 |
| 5.1 | 85 | 15 |
| 7.0 | 85 | 15 |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 500 °C
Table 2: MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Methotrexate | 455.2 | 308.1 | 46 | 40 |
| Methotrexate-d3 | 458.2 | 311.2 | 46 | 40 |
Results and Discussion
The described LC-MS/MS method provides excellent chromatographic separation of methotrexate from endogenous plasma components. The use of methotrexate-d3 as an internal standard ensures accurate and precise quantification over a wide dynamic range.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.0022 - 5.5 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L |
| Intra-day Precision (%CV) | < 8.3% |
| Inter-day Precision (%CV) | < 8.3% |
| Accuracy | 99.56 - 104.7%[11] |
| Recovery | > 90%[9] |
Experimental Workflow
Caption: Experimental workflow for methotrexate analysis.
Conclusion
The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of methotrexate in human plasma. The simple sample preparation, rapid chromatographic separation, and highly selective mass spectrometric detection make this method ideal for high-throughput applications in a clinical research setting, aiding in the therapeutic drug monitoring and pharmacokinetic evaluation of methotrexate.
References
- 1. Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]
- 5. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Methotrexate-D3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 7-Hydroxymethotrexate-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3) in biological matrices. 7-OH-MTX-d3 serves as an ideal internal standard for the accurate quantification of 7-Hydroxymethotrexate (7-OH-MTX), the primary metabolite of the widely used anticancer drug, Methotrexate. The method described herein utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, intended for researchers, scientists, and drug development professionals.
Introduction
Methotrexate (MTX) is a cornerstone of chemotherapy for various cancers and autoimmune diseases.[1] Therapeutic drug monitoring of MTX and its major metabolite, 7-hydroxymethotrexate (7-OH-MTX), is crucial due to the narrow therapeutic index and potential for severe toxicity.[1] The accumulation of 7-OH-MTX has been associated with nephrotoxicity.[2] Accurate quantification of 7-OH-MTX is therefore essential for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing, ensuring the highest degree of accuracy and precision in LC-MS/MS assays.[3]
This application note provides a detailed method for the detection of 7-OH-MTX-d3, which can be readily adapted for the simultaneous quantification of 7-OH-MTX and MTX.
Experimental
Materials and Reagents
-
This compound (7-OH-MTX-d3)
-
7-Hydroxymethotrexate (7-OH-MTX)
-
Methotrexate (MTX)
-
Methotrexate-d3 (MTX-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of 7-OH-MTX from plasma samples.
-
To 100 µL of plasma sample, add 300 µL of a precipitation solution (e.g., methanol or acetonitrile containing the internal standard, 7-OH-MTX-d3).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column.
-
Column: Agilent ZORBAX C18 (2.1 × 100 mm, 3.5 µm) or equivalent[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Gradient:
-
0-1 min: 15% B
-
1-5 min: 15-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-15% B
-
6.1-8 min: 15% B
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V[2]
-
Source Temperature: 500 °C[2]
-
Gas 1 (Nebulizer Gas): 40 psi[2]
-
Gas 2 (Turbo Gas): 20 psi[2]
-
Curtain Gas: 25 psi[2]
-
Collision Gas: Nitrogen
Data Presentation
The following table summarizes the key mass spectrometry parameters for the detection of 7-Hydroxymethotrexate, its deuterated internal standard, Methotrexate, and its deuterated internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 7-Hydroxymethotrexate | 471.1 | 324.1 | 46 | 20 |
| This compound | 474.2 | 327.2 | - | - |
| Methotrexate | 455.2 | 308.1 | 46 | 40 |
| Methotrexate-d3 | 458.2 | 311.2 | - | - |
Note: Specific DP and CE values for this compound and Methotrexate-d3 should be optimized on the specific instrument being used, but will be very similar to their unlabeled counterparts.[2][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for 7-OH-MTX-d3.
Conclusion
This application note provides a detailed and reliable LC-MS/MS method for the detection of this compound. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and drug development applications. The provided parameters and protocols can be used as a starting point for method development and validation in your laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Hydroxymethotrexate-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the use of 7-Hydroxymethotrexate-d3 (7-OHMTX-d3) as an internal standard in pharmacokinetic (PK) studies of methotrexate (MTX). 7-Hydroxymethotrexate is the primary metabolite of MTX, and its quantification is crucial for a complete understanding of MTX's absorption, distribution, metabolism, and excretion (ADME) profile. Due to its structural similarity and distinct mass, 7-OHMTX-d3 is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, ensuring accurate and precise quantification of 7-hydroxymethotrexate in biological matrices.
The protocols outlined below are based on established methodologies for the analysis of methotrexate and its metabolites. They are intended to serve as a detailed guide for researchers in drug development and clinical pharmacology.
Metabolic Pathway of Methotrexate
Methotrexate is metabolized in the liver to 7-hydroxymethotrexate. This conversion is primarily catalyzed by the enzyme aldehyde oxidase.[1]
Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate.
Experimental Protocols
Bioanalytical Method for Quantification of 7-Hydroxymethotrexate using LC-MS/MS
This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of methotrexate and 7-hydroxymethotrexate in human plasma, utilizing this compound as an internal standard for the metabolite and Methotrexate-d3 for the parent drug.
a. Materials and Reagents:
-
7-Hydroxymethotrexate (analyte)
-
This compound (internal standard)
-
Methotrexate (analyte)
-
Methotrexate-d3 (internal standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Zinc Sulfate (optional, for protein precipitation)
b. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-hydroxymethotrexate and this compound in a suitable solvent such as methanol or a mixture of methanol and ammonium hydroxide in water.
-
Working Solutions: Prepare serial dilutions of the 7-hydroxymethotrexate stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in the protein precipitation solvent (e.g., methanol or acetonitrile) at a fixed concentration (e.g., 100 ng/mL).
c. Sample Preparation (Protein Precipitation): [2][3][4]
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (in methanol or acetonitrile).
-
Vortex the mixture for 3 minutes to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
d. Liquid Chromatography Conditions: [3][5]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Zorbax C18 (3.5 µm, 2.1 × 100 mm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to separate the analytes from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
e. Mass Spectrometry Conditions: [3][5]
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 3200 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Methotrexate | m/z 455.2 → 308.1 |
| Methotrexate-d3 | m/z 458.2 → 311.1 |
| 7-OHMTX | m/z 471.1 → 324.1 |
| 7-OHMTX-d3 | m/z 474.1 → 327.1 (projected) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Collision Gas | Nitrogen |
Pharmacokinetic Study Protocol
a. Study Design:
A typical pharmacokinetic study involves the administration of a single dose of methotrexate to subjects, followed by the collection of serial blood samples over a specified period (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
b. Sample Collection:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
c. Data Analysis:
-
Quantify the concentrations of methotrexate and 7-hydroxymethotrexate in the plasma samples using the validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters for both the parent drug and the metabolite using non-compartmental analysis. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Experimental Workflow
Caption: Workflow for a pharmacokinetic study of Methotrexate.
Data Presentation
The following tables summarize pharmacokinetic parameters of methotrexate and 7-hydroxymethotrexate from published studies. These values can vary significantly depending on the patient population, dose, and route of administration.
Table 1: Pharmacokinetic Parameters of Methotrexate in Adults
| Route of Admin. | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | t½ (h) | Reference |
| Oral | 15 mg | 0.41 - 2.77 | 0.5 - 3 | 195.6 - 818.5 | 43.6 - 350.0 | [6] |
| Intravenous | 15 mg | - | - | - | 55 (median) | [7][8] |
| Intramuscular | 15 mg | - | - | - | - | [7][8] |
| IV Infusion | 2 g (1.19 g/m²) | - | - | 723.8 ± 196.4 | 15.02 | [9][10] |
| IV Infusion | 140-350 mg/kg | 540 - 1700 | - | - | 2.1 ± 0.6 | [11] |
Table 2: Pharmacokinetic Parameters of 7-Hydroxymethotrexate in Adults
| Route of Admin. | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | t½ (h) | Reference |
| Oral | 15 mg | - | - | 208 (mean) | - | [6] |
| Intravenous | 15 mg | - | - | - | 116 (median) | [7][8] |
| Intramuscular | 15 mg | - | - | - | - | [7][8] |
| IV Infusion | 2 g (1.19 g/m²) | - | - | 598.1 ± 212.5 | 15.19 | [9][10] |
| IV Infusion | 140-350 mg/kg | 12 - 560 | - | - | 23.8 ± 15.2 | [11] |
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantification of 7-hydroxymethotrexate in pharmacokinetic studies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists involved in the development and clinical evaluation of methotrexate and related compounds. Adherence to these guidelines will ensure the generation of high-quality pharmacokinetic data, contributing to a better understanding of the drug's disposition and the optimization of its therapeutic use.
References
- 1. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate in plasma and bone marrow of children receiving low-dose oral methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after methotrexate infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Methotrexate and 7-Hydroxy-Methotrexate After Methotrexate Infusions | Scilit [scilit.com]
- 11. Pharmacokinetics of methotrexate and 7-hydroxymethotrexate following infusions of high-dose methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Methotrexate and 7-Hydroxymethotrexate using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a cornerstone of therapy for various cancers and autoimmune diseases.[1][2] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize efficacy and minimize toxicity.[1][2] A major metabolite of MTX is 7-hydroxymethotrexate (7-OH-MTX), which has lower pharmacological activity but can contribute to nephrotoxicity due to its poor solubility.[1] Monitoring both MTX and 7-OH-MTX provides a more comprehensive understanding of a patient's drug disposition and potential for adverse effects.
This document provides detailed application notes and protocols for the simultaneous quantification of methotrexate and 7-hydroxymethotrexate in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described utilizes a stable isotope-labeled internal standard, 7-hydroxymethotrexate-d3, to ensure high accuracy and precision.
Signaling Pathway and Metabolism
Methotrexate primarily acts by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and amino acids. This inhibition disrupts DNA and RNA synthesis, leading to cell death. In the liver, methotrexate is metabolized by aldehyde oxidase to 7-hydroxymethotrexate.
Experimental Protocols
This protocol is based on established LC-MS/MS methods for the simultaneous analysis of methotrexate and 7-hydroxymethotrexate.[3][4]
Materials and Reagents
-
Methotrexate (MTX) reference standard
-
7-Hydroxymethotrexate (7-OH-MTX) reference standard
-
This compound (7-OH-MTX-d3) internal standard[5]
-
Methotrexate-d3 (MTX-d3) internal standard
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma/serum (drug-free for calibration standards and quality controls)
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of MTX and 7-OH-MTX in a suitable solvent (e.g., 5% NH₄OH in water).[3]
-
Prepare a stock solution of 7-OH-MTX-d3 in the same solvent.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with a mixture of water and methanol (e.g., 70:30 v/v) to create calibration standards.[3]
Internal Standard Working Solution:
-
Prepare a combined working internal standard (ISTD) solution containing both MTX-d3 and 7-OH-MTX-d3 at a fixed concentration (e.g., 0.22 µM for MTX-d3 and 0.42 µM for a labeled 7-OHMTX).[3]
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma/serum sample, calibrator, or quality control, add the internal standard working solution.
-
Perform solid-phase extraction using a suitable SPE plate (e.g., Waters Oasis HLB microelution SPE plate).[3]
-
Condition the SPE plate with methanol followed by water.
-
Load the sample mixture onto the plate.
-
Wash the plate with a weak organic solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Synergi Polar-RP, 4µm, 75 x 2.0 mm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of MTX and 7-OH-MTX.[3][4]
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for each analyte and internal standard.
Data Presentation
The following tables summarize the typical quantitative performance of an LC-MS/MS method for the analysis of MTX and 7-OH-MTX.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Methotrexate (MTX) | 455.2 | 308.1 |
| 7-Hydroxymethotrexate (7-OH-MTX) | 471.1 | 324.1 |
| Methotrexate-d3 (MTX-d3) | 458.2 | 311.2 |
| This compound (or labeled equivalent) | 475.2 | 328.3 |
Data derived from a representative method.[3]
Table 2: Method Validation Parameters
| Parameter | Methotrexate (MTX) | 7-Hydroxymethotrexate (7-OH-MTX) |
|---|---|---|
| Linearity Range | 0.0022 – 5.5 µM[3] | 0.0085 – 21 µM[3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 0.0022 µM[3] | 0.0085 µM[3] |
Acceptance criteria are generally within ±15% for precision and accuracy, and ±20% at the LLOQ.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for the therapeutic drug monitoring of methotrexate and 7-hydroxymethotrexate.
Conclusion
The described LC-MS/MS method using this compound as an internal standard offers a robust, sensitive, and specific approach for the simultaneous quantification of methotrexate and its major metabolite, 7-hydroxymethotrexate. This detailed protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement accurate therapeutic drug monitoring of methotrexate, ultimately contributing to improved patient safety and treatment outcomes.
References
- 1. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Quantification of 7-Hydroxymethotrexate-d3 in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 7-Hydroxymethotrexate (7-OHMTX), a primary metabolite of the anticancer drug Methotrexate (MTX), in cerebrospinal fluid (CSF). The use of its deuterated internal standard, 7-Hydroxymethotrexate-d3, is central to achieving accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis is critical for therapeutic drug monitoring (TDM) in patients undergoing high-dose MTX therapy for various malignancies, including acute lymphoblastic leukemia and central nervous system lymphoma, to mitigate neurotoxicity and optimize treatment efficacy.[1][2]
Clinical Significance
High-dose methotrexate therapy is a cornerstone in the treatment of several cancers.[1] However, MTX can cause significant toxicity, particularly neurotoxicity. Monitoring the levels of MTX and its main metabolite, 7-OHMTX, in the CSF is crucial for managing and preventing these adverse effects.[3][4] While 7-OHMTX is less active than MTX, it has lower solubility and can contribute to renal toxicity.[2] Its penetration into the CSF is generally lower than that of MTX.[4][5] Accurate quantification of 7-OHMTX in the CSF provides valuable pharmacokinetic data, aiding in dose adjustments and personalized medicine.
Metabolic Pathway of Methotrexate
The metabolic conversion of Methotrexate to 7-Hydroxymethotrexate is a key pathway in its disposition. Understanding this biotransformation is essential for interpreting drug monitoring results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of methotrexate in human cerebrospinal fluid using a chemiluminescence immunoassay intended for serum and plasma matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxymethotrexate concentrations in serum and cerebrospinal fluid of children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methotrexate cerebrospinal fluid and serum concentrations after intermediate-dose methotrexate infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolism of Methotrexate using 7-Hydroxymethotrexate-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for conducting in vitro metabolism assays of Methotrexate (MTX), focusing on its conversion to 7-Hydroxymethotrexate (7-OH-MTX). The primary enzyme responsible for this metabolic pathway is aldehyde oxidase (AO), a cytosolic enzyme predominantly found in the liver.[1] The use of a stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3, is crucial for accurate quantification of the metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This internal standard helps to correct for variations in sample preparation and matrix effects, thereby improving the precision and accuracy of the assay. This document outlines the necessary protocols, from the in vitro incubation to the analytical quantification, and provides representative data for reference.
Metabolic Pathway of Methotrexate to 7-Hydroxymethotrexate
The biotransformation of Methotrexate to its major metabolite, 7-Hydroxymethotrexate, is catalyzed by aldehyde oxidase. This metabolic process is a critical determinant of Methotrexate's efficacy and potential toxicity.
Experimental Protocols
In Vitro Incubation of Methotrexate with Liver Cytosol
This protocol describes the incubation of Methotrexate with liver cytosol to assess its metabolic conversion to 7-Hydroxymethotrexate.
Materials:
-
Methotrexate
-
This compound (internal standard)
-
Pooled human or rat liver cytosol
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Methotrexate (e.g., 10 mM in DMSO).
-
Prepare a working solution of Methotrexate (e.g., 1 mM in potassium phosphate buffer).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare a working solution of this compound for spiking (concentration to be optimized based on analytical sensitivity).
-
Thaw the liver cytosol on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Incubation:
-
In a microcentrifuge tube, combine the following:
-
Potassium phosphate buffer (to a final volume of 200 µL)
-
Liver cytosol (to a final protein concentration of 1 mg/mL)
-
Methotrexate working solution (to a final concentration of 100 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the Methotrexate working solution.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 100 µL of ice-cold acetonitrile to precipitate the proteins and stop the reaction.
-
Add the this compound internal standard to each sample.
-
Vortex the tubes for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis of 7-Hydroxymethotrexate
This protocol provides a general framework for the quantification of 7-Hydroxymethotrexate using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate 7-Hydroxymethotrexate from Methotrexate and other matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
7-Hydroxymethotrexate: Precursor ion > Product ion (to be determined by infusion of a standard).
-
This compound: Precursor ion > Product ion (to be determined by infusion of the internal standard).
-
Procedure:
-
Calibration Curve: Prepare a series of calibration standards of 7-Hydroxymethotrexate in the same matrix as the samples (e.g., quenched liver cytosol from a blank incubation). Spike each standard with the same concentration of this compound.
-
Sample Analysis: Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Data Analysis: Quantify the concentration of 7-Hydroxymethotrexate in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro metabolism assay of Methotrexate.
Data Presentation
The following tables present representative data from in vitro metabolism studies of Methotrexate.
Table 1: In Vitro Metabolism of Methotrexate in Rat Liver Cytosol
This table shows the formation of 7-Hydroxymethotrexate over time when Methotrexate is incubated with rat liver cytosol.
| Incubation Time (minutes) | 7-Hydroxymethotrexate Formed (pmol/mg protein) |
| 0 | 0 |
| 15 | 15.2 |
| 30 | 31.5 |
| 60 | 65.8 |
| 90 | 98.1 |
| 120 | 125.4 |
Data are representative and may vary based on experimental conditions.
Table 2: LC-MS/MS Method Validation Parameters for 7-Hydroxymethotrexate
This table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of 7-Hydroxymethotrexate.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
These values are illustrative and should be established for each specific assay.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the in vitro metabolism of Methotrexate to 7-Hydroxymethotrexate. The use of this compound as an internal standard is essential for achieving reliable and accurate quantitative results. These assays are valuable tools in drug development and research for understanding the metabolic fate of Methotrexate and its potential for drug-drug interactions.
References
Troubleshooting & Optimization
troubleshooting matrix effects in 7-Hydroxymethotrexate analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 7-Hydroxymethotrexate (7-OH-MTX).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 7-OH-MTX analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of 7-OH-MTX analysis, components from biological samples like plasma, serum, or urine can co-elute with 7-OH-MTX and interfere with its ionization in the mass spectrometer source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[2][3][4]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?
A2: The primary causes of matrix effects are co-eluting endogenous or exogenous substances from the biological matrix.[3][4] Common culprits include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression in electrospray ionization (ESI).[3]
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize in the ESI source, leading to signal instability and suppression.
-
Other Endogenous Molecules: Components like amino acids, peptides, and other metabolites can compete with the analyte for ionization.[3]
-
Anticoagulants and other additives: Substances used during sample collection and processing can also contribute to matrix effects.[4]
Q3: How can I determine if my 7-OH-MTX assay is experiencing matrix effects?
A3: Several experimental approaches can be used to assess matrix effects. The most common methods include:
-
Post-Extraction Spike Method: This is a quantitative approach where a known amount of the analyte is spiked into a blank matrix extract (a sample processed without the analyte). The response is then compared to the response of the analyte in a neat solution (e.g., mobile phase).[1][2][5] A significant difference in signal indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal as the matrix components elute indicates regions of ion suppression or enhancement.[3][6]
-
Matrix Factor (MF) Calculation: The matrix factor is a quantitative measure calculated by dividing the peak area of an analyte in a post-extraction spiked sample by the peak area of the analyte in a neat solution.[5] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guides
Issue 1: I am observing poor accuracy and precision in my 7-OH-MTX quantification, and I suspect matrix effects.
This workflow outlines the steps to diagnose and mitigate matrix effects impacting the accuracy and precision of your 7-OH-MTX analysis.
Caption: Troubleshooting workflow for addressing inaccurate 7-OH-MTX quantification.
Recommended Actions:
-
Quantify the Matrix Effect: Perform a post-extraction spike experiment to quantitatively assess the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: If significant matrix effects are observed, consider more rigorous sample cleanup techniques.
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances.[7]
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing phospholipids and other interfering components.[3][7]
-
-
Improve Chromatographic Separation: Modify your LC method to separate 7-OH-MTX from co-eluting matrix components. This can be achieved by:
-
Using a different stationary phase.
-
Optimizing the mobile phase gradient.
-
Employing a guard column.[8]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 7-OH-MTX is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2][9]
Issue 2: My 7-OH-MTX signal is suppressed, leading to poor sensitivity and a high limit of quantification (LOQ).
This diagram illustrates the mechanism of ion suppression and potential mitigation strategies.
Caption: Ion suppression mechanism and mitigation strategies for 7-OH-MTX analysis.
Recommended Actions:
-
Confirm Ion Suppression: Use the post-column infusion technique to identify the retention time windows where ion suppression occurs.
-
Enhance Sample Cleanup: Implement a more effective sample preparation method, such as SPE, to remove the interfering compounds.
-
Optimize Chromatography: Adjust your chromatographic method to ensure 7-OH-MTX elutes in a region free of significant ion suppression.
-
Consider a Different Ionization Source: If ESI continues to show significant suppression, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects for certain analytes.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the matrix effect on 7-OH-MTX analysis.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of 7-OH-MTX at low, medium, and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spiked Sample): Process at least six different lots of blank biological matrix (e.g., plasma) using your established extraction procedure. After extraction, spike the extracts with 7-OH-MTX to the same low, medium, and high concentrations as in Set A.
-
Set C (Pre-Extraction Spiked Sample): Spike the blank biological matrix with 7-OH-MTX at the same concentrations as in Set A before the extraction procedure.
-
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Calculate the Recovery (RE):
-
RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
-
Interpretation:
-
An MF value close to 1 (or 100%) indicates minimal matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Consistent recovery across different concentrations is desirable.
-
Quantitative Data Summary
The following tables summarize matrix effect and recovery data for 7-OH-MTX from published literature.
Table 1: Matrix Effect of 7-OH-MTX in Human Plasma
| Concentration Level | Matrix Effect (%)[10] | Matrix Effect (%)[11] |
| Low | 102.96 | 97.90 |
| Medium | 97.90 | 101.54 |
| High | 99.85 | 102.96 |
Table 2: Recovery of 7-OH-MTX from Human Plasma
| Concentration Level | Recovery (%)[10] | Recovery (%)[11] |
| Low | 91.45 | 92.47 |
| Medium | 97.61 | 97.87 |
| High | 95.32 | 96.58 |
These tables demonstrate that with appropriate sample preparation and analytical methods, matrix effects for 7-OH-MTX can be minimized, and high recovery can be achieved.[10][11] For instance, one study reported matrix effects for 7-OH-MTX ranging from 97.90% to 117.60% and recovery of over 90%.[10][11] Another study found no significant matrix effects and recoveries exceeding 93.4%.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression with 7-Hydroxymethotrexate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 7-Hydroxymethotrexate-d3 as an internal standard to overcome ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of 7-Hydroxymethotrexate?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, in this case, 7-Hydroxymethotrexate.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification.[1] In the analysis of 7-Hydroxymethotrexate, a major metabolite of the chemotherapy drug Methotrexate, accurate quantification is crucial for therapeutic drug monitoring and pharmacokinetic studies.
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the analyte (7-Hydroxymethotrexate) but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium. Because of this near-identical chemical nature, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and reliable quantification.[3]
Q3: What are the key sources of ion suppression in bioanalytical samples?
A3: Common sources of ion suppression in biological matrices like plasma and serum include salts, phospholipids, proteins, and other endogenous compounds.[4] These substances can compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced signal for the analyte of interest.
Q4: Can this compound completely eliminate ion suppression?
A4: While this compound is highly effective in compensating for ion suppression, it may not completely eliminate the underlying issue.[5][6] Significant matrix effects can still impact the overall sensitivity of the assay. Therefore, it is crucial to optimize sample preparation and chromatographic conditions to minimize ion suppression as much as possible before relying on the internal standard for correction.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 7-Hydroxymethotrexate using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for both 7-Hydroxymethotrexate and this compound | Significant ion suppression from the sample matrix. | - Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) to remove interfering matrix components.[7] - Improve Chromatographic Separation: Adjust the gradient, flow rate, or change the analytical column to better separate the analytes from matrix interferences.[2] |
| Inconsistent or high variability in analyte/internal standard peak area ratios | Differential ion suppression affecting the analyte and internal standard differently. This can occur if they do not perfectly co-elute. | - Check Chromatography: Ensure that the chromatographic peaks for 7-Hydroxymethotrexate and this compound are sharp, symmetrical, and have the same retention time. Minor differences in retention can lead to differential suppression.[3] - Evaluate Matrix: Test different lots of the biological matrix to assess the variability of the matrix effect. |
| Poor recovery of 7-Hydroxymethotrexate and this compound | Inefficient sample extraction. | - Optimize Extraction Protocol: Re-evaluate the pH, solvent composition, and mixing/vortexing times of your extraction procedure. - Consider a Different Extraction Method: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or SPE for potentially better recovery. |
| High background noise in the chromatogram | Contamination of the LC-MS system or impure solvents/reagents. | - System Cleaning: Flush the LC system and clean the mass spectrometer's ion source.[8] - Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity (e.g., LC-MS grade). |
Experimental Protocols
Detailed Methodology for Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: Vortex the thawed sample and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Typical LC-MS/MS Parameters
| Parameter | Typical Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized to separate 7-Hydroxymethotrexate from matrix components |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | 7-OH-MTX: m/z 471.1 -> 324.1 7-OH-MTX-d3: m/z 474.1 -> 327.1 |
| Ion Source Temp. | 400-500 °C |
Note: These are general parameters and should be optimized for your specific instrument and application.
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for 7-Hydroxymethotrexate analysis.
Table 1: Recovery Data
| Analyte | Concentration Level | Mean Recovery (%) |
| 7-Hydroxymethotrexate | Low QC | 91.5 |
| Mid QC | 94.2 | |
| High QC | 92.8 |
Table 2: Matrix Effect Data
| Analyte | Concentration Level | Mean Matrix Effect (%) |
| 7-Hydroxymethotrexate | Low QC | 98.2 |
| High QC | 101.5 |
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value close to 100% indicates minimal ion suppression or enhancement.
Visualizations
Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate.
Caption: General workflow for bioanalysis using LC-MS/MS.
Caption: How an internal standard corrects for ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. providiongroup.com [providiongroup.com]
- 8. zefsci.com [zefsci.com]
Technical Support Center: 7-Hydroxymethotrexate-d3 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of 7-Hydroxymethotrexate-d3 and its unlabeled counterpart, 7-Hydroxymethotrexate, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of 7-Hydroxymethotrexate?
A1: The most prevalent and robust method for the quantification of 7-Hydroxymethotrexate (7-OH-MTX) in biological matrices is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for accurate bioanalysis.
Q2: Why is a deuterated internal standard like this compound important?
A2: A deuterated internal standard (IS), such as this compound, is highly recommended for quantitative LC-MS/MS analysis. Because it has very similar chemical and physical properties to the analyte, it can compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results.
Q3: What are the typical mass transitions (MRM) for 7-Hydroxymethotrexate and its deuterated internal standard?
A3: In positive electrospray ionization (ESI) mode, the commonly monitored multiple reaction monitoring (MRM) transitions are:
-
Methotrexate-d3 (MTX-d3) IS: m/z 458.2 → 311.1[2]
It is always recommended to optimize these transitions on your specific instrument.
Q4: What are common challenges encountered when analyzing 7-Hydroxymethotrexate by LC-MS/MS?
A4: Researchers may face challenges related to:
-
Low sensitivity: Achieving the desired lower limit of quantification (LLOQ).
-
Matrix effects: Interference from other components in the biological sample, which can suppress or enhance the analyte signal.[2]
-
Poor peak shape: Tailing or broad peaks can affect integration and reproducibility.
-
Carryover: The analyte from a high concentration sample appearing in subsequent blank injections.
Troubleshooting Guides
Issue 1: Low Sensitivity or High LLOQ
If you are struggling to achieve the required sensitivity for 7-OH-MTX, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Sensitivity
Caption: Troubleshooting workflow for low sensitivity of 7-OH-MTX.
Detailed Steps:
-
Mass Spectrometer Optimization:
-
Ion Source: Optimize the electrospray ionization (ESI) source parameters, including gas flows (nebulizer, heater, and curtain gas), ion spray voltage, and source temperature.[4]
-
MRM Transitions: Infuse a standard solution of 7-OH-MTX to confirm and optimize the precursor and product ion masses and the collision energy for the most intense signal.
-
-
Liquid Chromatography Optimization:
-
Mobile Phase: The addition of a small amount of an acid, such as formic acid (0.1-0.2%), to the mobile phase can improve the ionization efficiency of 7-OH-MTX in positive ESI mode.[2]
-
Gradient: Adjust the gradient elution to ensure that 7-OH-MTX elutes at an optimal organic solvent concentration, which can enhance ionization.
-
Column: Ensure the analytical column is not degraded. Consider a column with a smaller particle size or a different stationary phase for better peak focusing.
-
-
Sample Preparation Enhancement:
-
Extraction Method: While protein precipitation is fast, solid-phase extraction (SPE) can provide a cleaner sample, reducing matrix effects and potentially improving sensitivity.[3]
-
Reconstitution Solvent: After drying down the sample, reconstitute it in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape and on-column focusing.
-
Issue 2: Significant Matrix Effects
Matrix effects, either ion suppression or enhancement, can lead to inaccurate quantification.
Troubleshooting Logic: Matrix Effects
Caption: Strategies to mitigate matrix effects in 7-OH-MTX analysis.
Detailed Steps:
-
Chromatographic Separation: Modify the LC gradient to separate the elution of 7-OH-MTX from the regions where most of the matrix components elute.
-
Sample Cleanup: Transition from a simple protein precipitation to a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[3]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components relative to the analyte.
-
Internal Standard: Ensure that a stable isotope-labeled internal standard that co-elutes with the analyte is used. This is the most effective way to correct for matrix effects.
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol is a common and rapid method for preparing plasma samples for LC-MS/MS analysis.[2][5]
-
Aliquoting: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the working internal standard solution (e.g., this compound at 500 ng/mL in a methanol-water mixture).
-
Precipitation: Add 300 µL of methanol to the sample.
-
Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,600 x g for 5 minutes at room temperature.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a new tube containing 400 µL of a 20% methanol in water solution.
-
Final Vortex and Centrifugation: Vortex the mixture for 1 minute and centrifuge again under the same conditions.
-
Injection: Inject a 5 µL aliquot of the final supernatant into the LC-MS/MS system.[2]
Protocol 2: General LC-MS/MS Conditions
The following are typical starting conditions for the analysis of 7-OH-MTX. Optimization is necessary for your specific instrumentation and application.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18, 2.1 x 100 mm, 3.5 µm[2] |
| Mobile Phase A | 0.2% Formic Acid in Water[2] |
| Mobile Phase B | Methanol[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 °C[4] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| MRM Transition (7-OH-MTX) | m/z 471.1 → 324.1[2] |
| MRM Transition (MTX-d3 IS) | m/z 458.2 → 311.1[2] |
| Dwell Time | 50-100 ms |
| Ion Source Temperature | 500 °C[4] |
Quantitative Data Summary
The following table summarizes typical performance characteristics from a validated LC-MS/MS method for 7-OH-MTX.
| Parameter | 7-Hydroxymethotrexate (7-OH-MTX) | Reference |
| Calibration Range | 5.0 - 10,000.0 ng/mL | [2] |
| Recovery | 91.45% - 97.61% | [2] |
| Matrix Effect | 97.90% - 102.96% | [2] |
| Intraday Precision (RSD%) | 1.90% - 6.86% | [2] |
| Interday Precision (RSD%) | < 15% | [2] |
| Accuracy | within ±15% | [2] |
References
- 1. Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro, preclinical and clinical studies: Case studies and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 7-Hydroxymethotrexate Quantification
Welcome to the technical support center for the rapid quantification of 7-Hydroxymethotrexate (7-OH-MTX). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical run times for 7-OH-MTX analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and rapid method for quantifying 7-Hydroxymethotrexate?
A1: The most prevalent and efficient methods for the rapid quantification of 7-Hydroxymethotrexate in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4] These techniques offer high sensitivity and selectivity, allowing for short analytical run times, often under four minutes.[1][2][5]
Q2: What are the key steps to reduce the analytical run time?
A2: To significantly decrease the analytical run time, focus on optimizing the following aspects of your method:
-
Sample Preparation: Employ a simple and fast sample preparation technique like protein precipitation.[1][2][4][5]
-
Chromatography: Utilize a shorter, high-efficiency column, such as a sub-2 µm or core-shell column, and optimize the gradient elution and flow rate.[4][5]
-
Mass Spectrometry: Use a modern, fast-scanning triple quadrupole mass spectrometer to ensure rapid data acquisition.
Q3: What are the typical mass transitions for 7-Hydroxymethotrexate and an internal standard?
A3: For positive ion mode electrospray ionization (ESI), a common mass transition for 7-Hydroxymethotrexate is m/z 471.0 → 324.1.[1] For Methotrexate (MTX), a common transition is m/z 455.1 → 308.1.[1][2] A suitable internal standard, such as a stable isotope-labeled version of MTX (e.g., MTX¹³C₂H₃), would have a transition like m/z 459.1 → 312.3.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column degradation. - Sample solvent mismatch with the mobile phase. | - Adjust the mobile phase pH with a small amount of acid (e.g., 0.1-0.2% formic acid) to ensure the analyte is in a consistent ionic state.[1][4] - Replace the column with a new one of the same type. - Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| High Backpressure | - Column frit blockage. - Particulate matter from the sample. - High flow rate. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column. - Reduce the flow rate, but be mindful of the impact on run time and peak shape. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization in the mass spectrometer source. - Suboptimal sample preparation leading to ion suppression. - Incorrect mass transitions. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Evaluate and optimize the protein precipitation step; consider alternative precipitation agents or a dilution step post-precipitation.[1] - Confirm the mass transitions for your specific instrument and analyte. |
| Inconsistent Retention Times | - Unstable pump performance or leaks. - Column temperature fluctuations. - Changes in mobile phase composition. | - Perform pump maintenance and check for leaks. - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure proper mixing. |
| Interference Peaks | - Endogenous matrix components. - Contamination from sample collection tubes or solvents. | - Optimize the chromatographic gradient to better separate the analyte from interfering peaks. - Use a more selective sample preparation technique if simple protein precipitation is insufficient. - Analyze blank samples to identify sources of contamination. |
Quantitative Data Summary
The following table summarizes key parameters from various rapid LC-MS/MS and UPLC-MS/MS methods for 7-Hydroxymethotrexate quantification.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analytical Technique | LC-MS/MS | LC-MS/MS | UHPLC-MS/MS | LC-MS/MS |
| Run Time | 3.5 min[1] | 4 min[2] | 2.6 min[5] | 3.0 min[5] |
| Column | Zorbax C18 (3.5 µm, 2.1 x 100 mm)[1] | Phenomenex Luna 5 µm Phenyl Hexyl (2 mm x 50 mm)[2] | Not Specified | CMS9030 (3 µm, 2.1 x 50 mm)[5] |
| Mobile Phase | Methanol and 0.2% formic acid in water[1] | Not Specified | Not Specified | Methanol and 10% ammonium acetate solution[5] |
| Flow Rate | 0.3 mL/min[1] | Not Specified | 0.4 mL/min[5] | 0.4 mL/min[5] |
| Sample Preparation | Protein Precipitation[1] | Protein Precipitation[2] | Not Specified | Protein Precipitation[5] |
| LLOQ | 5 ng/mL[1] | 25 nmol/L | Not Specified | 0.25 µM |
Experimental Protocols
Generalized Rapid LC-MS/MS Method
This protocol is a composite based on common practices for fast 7-OH-MTX analysis.[1][2][4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum sample, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing a suitable internal standard.
-
Vortex the mixture for 1-3 minutes.
-
Centrifuge at high speed (e.g., >13,000 x g) for 5-10 minutes.
-
Transfer the supernatant to a clean tube or vial for injection into the LC-MS/MS system. A dilution step may be added here if necessary to reduce matrix effects.[1]
2. Liquid Chromatography
-
Column: A high-efficiency C18 or Phenyl-Hexyl column with a particle size of ≤ 3.5 µm and dimensions around 2.1 x 50-100 mm is recommended.[1][2][4]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A steep gradient starting with a low percentage of organic phase (Mobile Phase B) and rapidly increasing to elute the analytes. The specific gradient profile will need to be optimized for your column and system.
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
-
Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity of the analytes.
Visualizations
Caption: Workflow for optimizing 7-OH-MTX quantification run time.
References
- 1. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. waters.com [waters.com]
- 4. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Simplified Protein Precipitation for 7-Hydroxymethotrexate-d3 Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the simplified protein precipitation of 7-Hydroxymethotrexate-d3 samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended simplified protein precipitation protocol for this compound in plasma or serum?
A1: A common and effective method involves the use of an organic solvent to precipitate proteins. A detailed protocol is provided in the "Experimental Protocols" section below. The key steps include adding a cold organic solvent (such as acetonitrile or methanol) to the plasma or serum sample, vortexing to ensure thorough mixing, and centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected for analysis.
Q2: Which organic solvent is best for precipitating proteins in this compound analysis?
A2: Both acetonitrile and methanol are commonly used for protein precipitation. Acetonitrile is often favored as it can lead to cleaner extracts and more efficient protein removal.[1] Some methods also utilize a mixture of methanol and acetonitrile.[2][3] The choice of solvent may depend on the specific analytical method and instrumentation.
Q3: What is the optimal ratio of organic solvent to sample?
A3: A solvent-to-sample ratio of 3:1 (v/v) is frequently recommended to achieve efficient protein removal.[4] Ratios up to 5:1 have also been reported.[2][3][5]
Q4: Can I inject the supernatant directly into the LC-MS/MS system after precipitation?
A4: While direct injection is possible, it is often recommended to dilute the supernatant further. This can help to reduce potential matrix effects and improve chromatographic peak shape. A common practice is to dilute the supernatant with an aqueous solution, such as water with a small amount of formic acid or a low percentage of organic solvent.[4]
Q5: What are the expected recovery and matrix effects with this method?
A5: Published methods using protein precipitation for 7-Hydroxymethotrexate have reported high recovery, often exceeding 90%.[4][6] Matrix effects can vary, with some studies showing slight ion enhancement, while others report no significant effects.[4][6][7] It is crucial to evaluate matrix effects during method validation for your specific application.
Experimental Protocols
Simplified Protein Precipitation Protocol
This protocol is a general guideline for the protein precipitation of this compound from plasma or serum samples.
Materials:
-
Plasma or serum sample containing this compound
-
Internal standard (IS) solution (e.g., a stable isotope-labeled analog)
-
Ice-cold acetonitrile or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
-
Pipettes
Procedure:
-
To a 100 µL aliquot of the plasma or serum sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile (or methanol). This corresponds to a 3:1 solvent-to-sample ratio.
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[2][3][4]
-
Centrifuge the sample at 13,000 x g for 5-10 minutes at room temperature or 4°C to pellet the precipitated proteins.[2][3][4]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
For LC-MS/MS analysis, it is recommended to dilute the supernatant. For example, transfer 100 µL of the supernatant to 400 µL of a 20% methanol in water solution.[4]
-
Vortex the diluted sample and inject an appropriate volume into the LC-MS/MS system.
Data Presentation
Table 1: Representative Performance Data for Protein Precipitation Methods for 7-Hydroxymethotrexate Analysis
| Parameter | Method 1 (Methanol Precipitation)[4] | Method 2 (Methanol:Acetonitrile Precipitation)[2][3] |
| Precipitating Solvent | Methanol | Methanol:Acetonitrile (1:1, v/v) |
| Solvent:Sample Ratio | 3:1 | 5:1 |
| Recovery | >90% | Not explicitly stated |
| Matrix Effect | 97.90% - 117.60% | 98.66% - 111.70% |
| Intra-day Precision (%RSD) | 1.90% - 6.86% | 4.03% - 10.52% |
| Inter-day Precision (%RSD) | 3.19% - 6.40% | 4.41% - 12.45% |
| Accuracy | Within ±15% | 96.33% - 114.7% |
Troubleshooting Guide
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Incomplete protein precipitation leading to analyte co-precipitation. | Increase the solvent-to-sample ratio (e.g., from 3:1 to 5:1). Ensure the precipitating solvent is sufficiently cold. Increase vortexing time to ensure thorough mixing. |
| Analyte adsorption to precipitated proteins. | Consider adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent to disrupt protein-analyte interactions. |
| Analyte degradation. | Ensure samples are processed promptly and kept on ice or at a controlled low temperature throughout the procedure. |
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Troubleshooting Step |
| Co-elution of phospholipids or other endogenous components. | Increase the dilution of the supernatant before LC-MS/MS analysis. Optimize the chromatographic method to improve separation from interfering matrix components. |
| High concentration of organic solvent in the injected sample. | Ensure the final sample composition is compatible with the initial mobile phase to avoid peak distortion and altered ionization. The dilution step after precipitation is critical. |
| Choice of precipitating solvent. | If using methanol, consider switching to acetonitrile, which may result in a cleaner extract. |
Issue 3: Poor Peak Shape in Chromatogram
| Possible Cause | Troubleshooting Step |
| Injection of a sample in a solvent much stronger than the mobile phase. | Dilute the supernatant with a solvent that is weaker than or matches the initial mobile phase composition. |
| Particulate matter from incomplete protein removal. | Ensure adequate centrifugation time and speed. If the problem persists, consider filtering the supernatant through a 0.22 µm filter before injection. |
Issue 4: Inconsistent Results (Poor Precision)
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting of sample or solvent. | Calibrate pipettes regularly. Ensure consistent and accurate pipetting technique. |
| Variable vortexing or centrifugation. | Standardize the vortexing time and speed, and the centrifugation time and speed for all samples. |
| Sample evaporation. | Keep tubes capped whenever possible, especially if processing a large number of samples. |
Visualizations
Caption: Workflow for simplified protein precipitation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor peak shape in 7-Hydroxymethotrexate chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to 7-Hydroxymethotrexate (7-OH-MTX). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges such as poor peak shape during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for 7-Hydroxymethotrexate in reversed-phase HPLC?
Peak tailing for 7-OH-MTX, a common issue in reversed-phase chromatography, often stems from secondary interactions between the analyte and the stationary phase. The primary cause is typically the interaction of basic functional groups on the 7-OH-MTX molecule with acidic residual silanol groups on the silica-based column packing.[1][2] These interactions lead to a distorted peak shape, characterized by a trailing edge.[1][2] Other contributing factors can include improper mobile phase pH, column degradation, sample overload, or extra-column band broadening.[3]
Q2: How does the mobile phase pH affect the peak shape of 7-Hydroxymethotrexate?
Mobile phase pH is a critical parameter for achieving good peak symmetry for ionizable compounds like 7-OH-MTX. When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening or tailing.[1] For basic compounds, operating at a low pH (e.g., 2-3) can protonate residual silanol groups on the column, minimizing secondary interactions and improving peak shape.[2][3] Conversely, for acidic compounds, maintaining a pH below the pKa is generally recommended.[3]
Q3: Can the choice of HPLC column impact peak shape for 7-Hydroxymethotrexate analysis?
Absolutely. The choice of a suitable HPLC column is crucial. For polar and ionizable compounds like 7-OH-MTX, a modern, high-purity silica column with effective end-capping is recommended to minimize silanol interactions.[2][4] Columns with polar-embedded phases can also provide alternative selectivity and improved peak shape for basic analytes.[1] Using a guard column is also advisable to protect the analytical column from contaminants and prolong its lifespan.[3] If peak shape deteriorates over time, it may indicate column degradation, and replacement may be necessary.[3][5]
Q4: My 7-Hydroxymethotrexate peak is broad. What should I check first?
If you observe a broad peak for 7-OH-MTX, it's essential to systematically troubleshoot the issue. A good starting point is to determine if all peaks in the chromatogram are broad or just the 7-OH-MTX peak. If all peaks are affected, the issue is likely systemic, such as a void in the column, extra-column volume from long tubing, or a problem with the HPLC system itself.[3][4] If only the 7-OH-MTX peak is broad, the problem is more likely related to specific chemical interactions. In this case, you should investigate the mobile phase pH, sample solvent compatibility, and the possibility of column overload.[3]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for 7-Hydroxymethotrexate.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Guide 2: Mobile Phase Optimization for Symmetrical Peaks
Optimizing the mobile phase is a critical step in achieving good peak shape for 7-OH-MTX.
Mobile Phase Optimization Strategy
Caption: A stepwise approach to mobile phase optimization.
Data Presentation
The following tables summarize key experimental parameters from various published methods for the analysis of 7-Hydroxymethotrexate.
Table 1: HPLC Column and Mobile Phase Compositions
| Column Type | Mobile Phase | pH | Reference |
| Capcell Pak C18 UG120 (150 mm × 4.6 mm, 5 µm) | 50 µmol/mL phosphate buffer and acetonitrile (9:1, v/v) | 5.3 | [6] |
| Synergy Hydro-RP (50 mm × 2.0 mm, 2.5 µm) | A: 0.2% formic acid and 5mM ammonium formate in water; B: Acetonitrile | Not specified | [7] |
| C18 µBondapak | 5 mM phosphate buffer with 2.5 mM tetrabutylammonium nitrate, with a linear methanol gradient (20-30%) | 7.4 | [8] |
| Synergi Polar-RP C18 (75 mm × 2.0 mm, 4 µm) | A: water/formic acid (100/0.1, v/v); B: acetonitrile/formic acid (100/0.1, v/v) | Not specified | [9] |
Table 2: General Troubleshooting for Poor Peak Shape
| Symptom | Potential Cause | Recommended Solution | Reference |
| Peak Tailing | Secondary interactions with residual silanols | Lower mobile phase pH (e.g., 2-3); use a well-endcapped column. | [2][3] |
| Mobile phase pH near analyte pKa | Adjust pH to be at least 2 units away from the pKa. | [1] | |
| Column overload | Dilute the sample or reduce injection volume. | [3] | |
| Column degradation/void | Replace the column; use a guard column. | [3][5] | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | [10] |
| Column collapse | Check column pH and temperature limits; replace the column. | [5] | |
| Broad Peaks | Extra-column volume | Use shorter, narrower ID tubing; check for loose fittings. | [3][11] |
| Insufficient buffer concentration | Increase buffer strength (e.g., 10-50 mM). | [5] |
Experimental Protocols
Protocol 1: Sample Preparation and HPLC-UV Analysis
This protocol is a generalized procedure based on common practices for the analysis of 7-OH-MTX in biological matrices.
Objective: To achieve good separation and peak shape for 7-Hydroxymethotrexate.
Materials:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer or Formic acid
-
Water (HPLC grade)
-
Sample containing 7-Hydroxymethotrexate
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (e.g., 50 mM phosphate buffer) and adjust the pH to a suitable value (e.g., 3.0) using phosphoric acid.
-
Filter the buffer through a 0.22 µm filter.
-
Prepare the mobile phase by mixing the aqueous buffer with an organic modifier (e.g., acetonitrile) in an appropriate ratio (e.g., 90:10 v/v).
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding a 3-fold excess of cold acetonitrile or methanol.
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[12]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak for 7-Hydroxymethotrexate and assess the peak shape (e.g., tailing factor, asymmetry). A tailing factor close to 1 is ideal.[3]
-
This technical support center provides a starting point for addressing poor peak shape in 7-Hydroxymethotrexate chromatography. For more specific issues, consulting the instrument manual and detailed application notes from column manufacturers is also recommended.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic analysis of MTX, 7-OH-MTX and MTX derivatives: application to intracellular metabolism in tumor cells (HT 29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
interference from other methotrexate metabolites in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from methotrexate (MTX) metabolites during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing artificially high methotrexate concentrations in my immunoassay results?
A1: Immunoassays, such as the enzyme-multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA), are known to exhibit cross-reactivity with methotrexate metabolites, primarily 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[1][2][3] This cross-reactivity can lead to a significant overestimation of the actual methotrexate concentration in patient samples.[1][2] The issue is particularly pronounced in patients who have received carboxypeptidase G2, an enzyme that rapidly converts methotrexate to DAMPA.[1][4]
Q2: What are the main metabolites of methotrexate that can cause interference?
A2: The two primary metabolites of concern in methotrexate bioanalysis are:
-
7-hydroxymethotrexate (7-OH-MTX): The major metabolite formed in the liver.[5] It has low water solubility and can contribute to nephrotoxicity.[5]
-
2,4-diamino-N¹⁰-methylpteroic acid (DAMPA): A metabolite formed in the intestine and also as a result of carboxypeptidase G2 administration.[5][6]
Q3: Which analytical method is recommended to avoid interference from methotrexate metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard and the most reliable method for the accurate quantification of methotrexate and its metabolites.[4][6] This technique offers high specificity and sensitivity, allowing for the simultaneous measurement of methotrexate, 7-OH-MTX, and DAMPA without significant cross-reactivity.[7][8]
Q4: Can I still use an immunoassay for methotrexate analysis?
A4: While immunoassays are rapid and widely available, their use for methotrexate therapeutic drug monitoring should be approached with caution, especially in specific clinical scenarios.[1] If using an immunoassay, it is crucial to be aware of the potential for overestimation due to metabolite interference.[2][3] For critical measurements, especially after carboxypeptidase G2 administration, confirmation with a more specific method like LC-MS/MS is highly recommended.[1][4]
Troubleshooting Guide
Issue: Discrepancy between immunoassay and LC-MS/MS results for methotrexate.
-
Potential Cause: Cross-reactivity of the immunoassay with methotrexate metabolites (7-OH-MTX and/or DAMPA).
-
Troubleshooting Steps:
-
Review Patient History: Check if the patient has been administered carboxypeptidase G2. If so, immunoassay results are likely to be falsely elevated due to high levels of DAMPA.[1][4]
-
Quantify Metabolites: If using an LC-MS/MS method, ensure it is validated for the simultaneous quantification of methotrexate, 7-OH-MTX, and DAMPA. This will provide a complete metabolic profile.[8]
-
Method Comparison: If discrepancies persist, perform a method comparison study by analyzing a set of patient samples with both the immunoassay and a validated LC-MS/MS method to determine the extent of the bias.[2]
-
Consult Literature: Refer to studies that have evaluated the specific immunoassay being used for its cross-reactivity profile with methotrexate metabolites.[3]
-
Issue: Poor sensitivity or peak shape in the LC-MS/MS analysis of methotrexate and its metabolites.
-
Potential Cause: Suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings.
-
Troubleshooting Steps:
-
Sample Preparation:
-
Chromatography:
-
Verify the mobile phase composition and pH. A gradient elution with a C18 column is commonly used.[9]
-
Check for column degradation or blockage.
-
-
Mass Spectrometry:
-
Data Presentation
Table 1: Comparison of Analytical Methods for Methotrexate Quantification
| Feature | Immunoassay (FPIA, EMIT) | LC-MS/MS |
| Specificity | Lower, prone to cross-reactivity with 7-OH-MTX and DAMPA[1][2] | High, can differentiate between methotrexate and its metabolites[4][6] |
| Accuracy | Can be compromised by metabolite interference, leading to overestimation[2][3] | High |
| Sensitivity | Generally sufficient for therapeutic drug monitoring, but can be a limitation[9] | High, with lower limits of quantification typically in the low nmol/L range[7][8] |
| Throughput | High, suitable for routine clinical use | Lower, but can be improved with optimized methods |
| Cost | Generally lower | Higher initial instrument cost |
Table 2: Example LC-MS/MS Method Parameters for Methotrexate and Metabolite Analysis
| Parameter | Example Condition |
| Sample Preparation | Protein precipitation with methanol containing an internal standard (e.g., MTX-d3)[8] |
| Chromatographic Column | C18 column (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm)[9] |
| Mobile Phase | Gradient elution with methanol and 0.2% formic acid in water[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[7][10] |
| Mass Transitions (m/z) | MTX: 455.1 → 308.3; 7-OH-MTX: 471.1 → 324.3; MTX-d3 (IS): 458.2 → 311.2[7][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis
-
To 100 µL of plasma or serum sample, add 300 µL of methanol containing the internal standard (e.g., 500 ng/mL methotrexate-d3).[9]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the mixture at high speed (e.g., 13,600 x g) for 5 minutes at room temperature.[9]
-
Transfer the supernatant to a clean tube.
-
For some methods, a dilution step may be necessary. For example, transfer 100 µL of the supernatant to 400 µL of a 20% methanol in water solution.[9]
-
Vortex the final mixture for 1 minute and centrifuge again under the same conditions.[9]
-
Inject an aliquot (e.g., 5 µL) of the final supernatant into the LC-MS/MS system for analysis.[9]
Visualizations
Caption: Methotrexate metabolism and its impact on different analytical methods.
Caption: A typical experimental workflow for methotrexate analysis by LC-MS/MS.
References
- 1. Analytical interference in the therapeutic drug monitoring of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference of 7-hydroxymethotrexate with the determination of methotrexate in plasma samples from children with acute lymphoblastic leukemia employing routine clinical assays [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of four immunoassays to an HPLC method for the therapeutic drug monitoring of methotrexate: Influence of the hydroxylated metabolite levels and impact on clinical threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
7-Hydroxymethotrexate LC-MS/MS Analysis: A Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of 7-Hydroxymethotrexate (7-OH-MTX). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during method development and routine analysis, with a specific focus on calibration curve performance.
Frequently Asked Questions (FAQs)
Q1: What are the typical calibration curve ranges for 7-OH-MTX in plasma or serum?
A1: Based on published literature, typical calibration curve ranges for 7-OH-MTX in human plasma or serum are from low ng/mL to several thousand ng/mL. For instance, a common range is 5.0 to 10,000.0 ng/mL[1]. Another study reported a linear range of 20-2000 ng/mL[2]. The specific range should be adapted based on the expected concentrations in your study samples.
Q2: What is a suitable internal standard (IS) for 7-OH-MTX analysis?
A2: A stable isotope-labeled version of the analyte is the ideal internal standard. For 7-OH-MTX, a deuterated form such as 7-OH-MTX-d3 would be a good choice. If that is unavailable, a structurally similar compound that does not interfere with the analyte and has similar ionization and chromatographic properties can be used. One study successfully used tinidazole as an internal standard for methotrexate analysis, which could potentially be explored for 7-OH-MTX with appropriate validation[3]. Another used a deuterated methotrexate (MTX-D3) as the internal standard when measuring both methotrexate and 7-OH-MTX[4].
Q3: What are the common sample preparation techniques for 7-OH-MTX from biological matrices?
A3: Protein precipitation is a widely used and straightforward method for extracting 7-OH-MTX from plasma or serum.[1][2][4] Common precipitation agents include methanol or acetonitrile. Some methods may also employ solid-phase extraction (SPE) for cleaner samples, especially if matrix effects are a significant concern.[5]
Q4: What are the typical LC and MS/MS parameters for 7-OH-MTX analysis?
A4:
-
LC Column: A C18 column is frequently used for separation.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid) and an organic phase (typically methanol or acetonitrile) is common.[1][2]
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for the detection of 7-OH-MTX.[6]
-
MS/MS Transitions: The precursor-to-product ion transitions for 7-OH-MTX are specific and should be optimized on your instrument. A common transition is m/z 471.1 → 324.1.[6]
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99) in the Calibration Curve
Poor linearity can arise from several factors, from sample preparation to instrument settings. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for Poor Linearity
Caption: Troubleshooting workflow for poor calibration curve linearity.
Detailed Steps:
-
Review Sample Preparation: Inconsistent pipetting, especially for the internal standard or during serial dilutions, can introduce significant errors. Ensure all volumetric equipment is calibrated. If using protein precipitation, ensure the ratio of sample to organic solvent is consistent and that precipitation is complete. For SPE, check for breakthrough or inconsistent elution.
-
Evaluate Chromatography: Poor peak shape (e.g., fronting or tailing) can affect integration and linearity. This may be due to an inappropriate mobile phase, a degraded column, or a sample solvent that is too strong. Consider adjusting the gradient or replacing the column.
-
Assess MS Response: At high concentrations, the detector may become saturated, leading to a non-linear response. If the curve is flattening at the upper end, consider reducing the injection volume, diluting the higher concentration standards, or adjusting the detector gain. Also, ensure that the source parameters (e.g., temperature, gas flows) are optimal for 7-OH-MTX.
-
Verify Internal Standard Performance: The internal standard response should be consistent across all calibration standards. A drifting IS response can indicate matrix effects or issues with its addition to the samples. If the IS response is erratic, re-prepare the IS stock solution and ensure it is added accurately to all samples.
Issue 2: High Variability (%CV > 15%) in Quality Control (QC) Samples
High variability in QC samples indicates a lack of precision in the assay. This can be a result of inconsistencies in the analytical process.
Troubleshooting Workflow for High QC Variability
Caption: Troubleshooting workflow for high variability in QC samples.
Detailed Steps:
-
Verify Pipetting Accuracy: Small inaccuracies in pipetting can lead to large variations in the final concentration, especially for low-volume additions. Use calibrated pipettes and ensure proper technique.
-
Examine Extraction Consistency: The entire extraction process should be highly standardized. This includes vortexing/shaking times and speeds, incubation times and temperatures, and centrifugation parameters. Any variation at this stage can lead to inconsistent recovery and thus, high variability.
-
Assess Instrument Stability: Check for any leaks in the LC system that could cause fluctuations in the flow rate. The mass spectrometer's performance should also be stable. Run a system suitability test with a known standard to ensure the instrument is performing consistently.
Issue 3: Significant Matrix Effects
Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, can severely impact accuracy and precision.[7]
Troubleshooting Workflow for Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects.
Detailed Steps:
-
Perform a Post-Extraction Spike Experiment: Compare the response of an analyte spiked into a blank extracted matrix with the response of the same concentration in a neat solution. A significant difference indicates the presence of matrix effects.
-
Compare Calibration Slopes: Prepare two calibration curves, one in the biological matrix and one in a neat solvent. A significant difference in the slopes is indicative of matrix effects.
-
Improve Chromatographic Separation: Adjusting the LC gradient to better separate 7-OH-MTX from interfering matrix components can mitigate matrix effects.
-
Use a More Selective Extraction Method: If protein precipitation is not providing a clean enough sample, consider using solid-phase extraction (SPE) to remove more of the interfering compounds.
-
Utilize a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled IS will co-elute with the analyte and experience the same matrix effects, thus compensating for them and improving the accuracy of quantification.
Experimental Protocols
Below are summarized experimental protocols based on successful published methods for 7-OH-MTX analysis.
Sample Preparation: Protein Precipitation [2][4]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography [1][2][6]
| Parameter | Typical Conditions |
| Column | C18, e.g., Agilent Poroshell 120 SB-C18 (4.6 x 50 mm, 2.7 µm) or Zorbax C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% or 0.2% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
| Column Temperature | 40°C |
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Monitored Transition | m/z 471.1 → 324.1 (Quantifier), other transitions can be used as qualifiers. |
| Internal Standard Transition | Dependent on the IS used (e.g., for MTX-d3: m/z 458.2 → 311.1) |
| Source Parameters | Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows. |
Quantitative Data Summary
The following table summarizes validation parameters from published methods for 7-OH-MTX.
| Parameter | Method 1[2] | Method 2[1] |
| Matrix | Serum | Plasma |
| Linearity Range | 20-2000 ng/mL | 5.0-10000.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.997 | > 0.99 |
| Intra-day Precision (%CV) | 1.0-14.5% | 1.90%-6.86% |
| Inter-day Precision (%CV) | 1.0-14.5% | 3.19%-6.40% |
| Intra-day Accuracy | 88.1% to 109.8% | Within ±15% |
| Inter-day Accuracy | 88.1% to 109.8% | Within ±15% |
| Recovery | > 93.4% | 91.45%-97.61% |
| Matrix Effect | No significant effects observed | 97.90%-102.96% |
References
- 1. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matrix-effects-and-selectivity-issues-in-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
stability and proper storage of 7-Hydroxymethotrexate-d3 solutions
This technical support center provides guidance on the stability and proper storage of 7-Hydroxymethotrexate-d3 solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is available as a solid (powder) or in a pre-dissolved solution. For optimal stability, adhere to the following storage recommendations:
-
Solid Form: Store at -20°C. It is stable for at least two years under these conditions.
-
In Solvent: Solutions of this compound should be stored at -80°C.
Q2: How long is this compound stable in solution?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. One supplier suggests that in DMSO, it is stable for up to 2 weeks at 4°C and for 6 months at -80°C. For the non-deuterated form, 7-Hydroxymethotrexate, studies in human plasma have shown it to be stable for up to 120 hours at room temperature with less than 16.7% degradation.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is commonly dissolved in dimethyl sulfoxide (DMSO). For analytical purposes, stock solutions of the non-deuterated form are often prepared in a mixture of 5% ammonium hydroxide in water or a TRIS-HCl buffer (pH 8) with acetonitrile to ensure stability and solubility.[1][2]
Q4: Is this compound sensitive to light?
A4: The parent compound, methotrexate, is known to be sensitive to light, which can cause degradation.[3] Therefore, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Q5: How does pH affect the stability of this compound solutions?
A5: The stability of the parent compound, methotrexate, is pH-dependent. It is generally more stable in neutral to slightly alkaline conditions. Acidic conditions can lead to degradation. To maintain the stability of this compound solutions, it is recommended to use buffers in the neutral to slightly alkaline pH range if aqueous solutions are required for your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage. | Verify that the solution has been stored at the correct temperature (-80°C) and protected from light. Prepare fresh solutions if degradation is suspected. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. | |
| Low analytical signal (e.g., in LC-MS/MS) | Adsorption of the analyte to container surfaces. | Use low-adsorption polypropylene or silanized glass vials for storage and sample preparation. |
| Degradation in the analytical method. | Ensure the mobile phase and sample diluent are at a compatible pH. Minimize the time samples are held at room temperature in the autosampler. | |
| Precipitation of the compound in solution | Low solubility in the chosen solvent or buffer. | Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, consider adjusting the pH to a more alkaline range to improve solubility. |
| Exceeding the solubility limit upon cooling or freezing. | Prepare solutions at a concentration known to be soluble under the storage conditions. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use. |
Quantitative Stability Data
The following tables summarize the available stability data for 7-Hydroxymethotrexate and its deuterated form.
Table 1: Stability of this compound in Solvent
| Solvent | Temperature | Duration | Stability |
| DMSO | -80°C | 6 months | Stable |
| DMSO | -20°C | 1 month | Stable |
Data is based on supplier information.
Table 2: Stability of 7-Hydroxymethotrexate (Non-deuterated) in Human Plasma
| Condition | Concentration | Duration | Average Percent Change from Baseline |
| Room Temperature | Low and High | 120 hours | ≤ 16.7% |
| 3 Freeze-Thaw Cycles | Low and High | N/A | ≤ 15.2% |
Data adapted from a study on the non-deuterated compound.[1]
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay
This protocol provides a general framework for assessing the stability of this compound solutions.
1. Objective: To determine the concentration of this compound over time under specific storage conditions and to detect the presence of any degradation products.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC-grade water
-
Buffers (e.g., phosphate, acetate)
-
Calibrated HPLC system with a UV or mass spectrometric detector
-
C18 reversed-phase HPLC column
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the appropriate solvent or buffer to the desired concentration for the stability study.
4. Stability Study Conditions:
-
Store aliquots of the working solutions under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light, different pH values).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot for analysis.
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for the analysis of methotrexate and its metabolites consists of a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Gradient Elution: A gradient elution may be necessary to separate the parent compound from any potential degradation products.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 313 nm for UV detection) or by mass spectrometry.[5]
-
Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a calibration curve prepared from freshly made standards.
6. Data Analysis:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
Visualizations
References
- 1. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. gov.uk [gov.uk]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 7-Hydroxymethotrexate Using Isotopic and Other Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-hydroxymethotrexate (7-OHMTX), the primary metabolite of the widely used chemotherapeutic agent methotrexate (MTX), is critical for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred bioanalytical technique due to its high sensitivity and selectivity. A crucial component of a robust LC-MS/MS method is the appropriate choice of an internal standard (IS) to ensure the accuracy and precision of the results. This guide provides a comparative overview of the validation of an LC-MS/MS method for 7-OHMTX, focusing on the performance of a stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3, against other common alternatives.
The Critical Role of the Internal Standard
In LC-MS/MS analysis, the internal standard is a compound of known concentration added to all samples, calibrators, and quality controls. Its purpose is to mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection. By normalizing the analyte's response to that of the IS, variations that can occur during extraction, chromatography, and ionization are compensated for, leading to more reliable and reproducible data. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the analyte itself.
Performance Comparison of Internal Standards for 7-OHMTX Analysis
The following table summarizes the performance of LC-MS/MS methods for the quantification of 7-OHMTX using different internal standards. The data is compiled from various studies and presented to highlight the advantages of using a stable isotope-labeled internal standard like this compound.
| Validation Parameter | This compound (or equivalent SIL-IS) | Methotrexate-d3 (MTX-d3) | Aminopterin (Structural Analog) |
| **Linearity (R²) ** | >0.99[1] | >0.99[2] | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0085 µM[1] | 25 nmol L⁻¹[3] | Data Not Available |
| Intra-day Precision (%RSD) | <15%[1] | <11.71%[3] | Data Not Available |
| Inter-day Precision (%RSD) | <15%[1] | <11.71%[3] | Data Not Available |
| Accuracy (%) | Within ±15%[1] | Within ±15%[2] | Data Not Available |
| Recovery (%) | Consistent and reproducible | 57%[3] | Data Not Available |
| Matrix Effect (%) | Minimal and compensated | Near 100% (compensated)[2] | Potential for significant, uncompensated effects |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
A generalized experimental protocol for the validation of an LC-MS/MS method for 7-OHMTX is outlined below, based on common practices and regulatory guidelines.
Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of 7-OHMTX and the internal standard (e.g., this compound) in a suitable solvent (e.g., 5% NH₄OH in water) at a concentration of 1 mg/mL.[1]
-
Prepare working solutions by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., water/methanol 70/30 v/v).[1]
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank biological matrix (e.g., human plasma) with known concentrations of the 7-OHMTX working solutions.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
Sample Preparation
-
To a small aliquot of the biological sample (e.g., 100 µL), add a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography: Use a suitable C18 column for chromatographic separation. The mobile phase typically consists of a gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in the positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (MRM) for both 7-OHMTX and the internal standard. For example, the ion transition for 7-OHMTX can be m/z 471.1 → 324.1.[1]
Method Validation
Perform the following validation experiments according to FDA and EMA guidelines:
-
Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Analyze calibration curves over a defined concentration range and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Analyze replicate QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day) to determine the accuracy and precision of the method.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizing the Workflow and a Comparison of Internal Standards
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Analytical Edge: A Performance Guide to 7-Hydroxymethotrexate-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of methotrexate (MTX), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of the performance characteristics of 7-Hydroxymethotrexate-d3 as an internal standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. We will delve into its performance against other common internal standards, supported by experimental data and detailed protocols.
Performance Characteristics at a Glance
This compound is the deuterated form of 7-hydroxymethotrexate, the major metabolite of methotrexate.[1] The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based quantification to compensate for variability in sample preparation and instrument response. The structural similarity and identical ionization and fragmentation behavior between the analyte and its deuterated analog make this compound a theoretically ideal internal standard for the quantification of 7-hydroxymethotrexate.
The following tables summarize the performance characteristics of analytical methods employing deuterated internal standards for the analysis of methotrexate and its metabolites.
Table 1: Performance Characteristics of LC-MS/MS Methods Using Deuterated Internal Standards
| Analyte(s) | Internal Standard(s) | Matrix | Linearity Range | LLOQ | Intraday Precision (CV%) | Interday Precision (CV%) | Accuracy/Recovery | Reference |
| MTX, 7-OH-MTX, DAMPA | MTX-d3, 13C2H3-7-OHMTX | Human Plasma | MTX: 0.0022–5.5 µM; 7-OH-MTX: 0.0085–21 µM; DAMPA: 0.0031–7.7 µM | MTX: 0.0022 µM; 7-OH-MTX: 0.0085 µM; DAMPA: 0.0031 µM | Not Specified | Not Specified | Recovery: Not specified, Matrix effect: 0.940-1.08 | [2][3] |
| MTX, 7-OH-MTX | MTX-13C2H3 | Plasma | Up to 50 µmol L−1 | 25 nmol L−1 | < 8.3% for MTX; < 11.71% for 7-OH-MTX | < 8.3% for MTX; < 11.71% for 7-OH-MTX | Recovery: 24% for MTX, 57% for 7-OH-MTX | [4] |
| MTX, 7-OH-MTX | MTX-d3 | Human Plasma | 5.0-10000.0 ng/mL | 5.0 ng/mL | MTX: 0.89-2.47%; 7-OH-MTX: 1.90-6.86% | MTX: 1.84-3.41%; 7-OH-MTX: 3.19-6.40% | Recovery: 91.45-97.87% | [5] |
| Unbound MTX and 7-OH-MTX | MTX-D3 | Plasma Ultrafiltrate | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| MTX, 7-OH-MTX | MTX-d3, 7-OH-MTX-d3 | Human Plasma | Not Specified | 1 nmol/l | Not Specified | Not Specified | Not Specified | [7] |
Comparison with Alternative Internal Standards
While this compound is a suitable choice, other internal standards are also frequently used in methotrexate analysis. The most common alternatives include Methotrexate-d3 (MTX-d3) and Aminopterin.[8][9]
-
Methotrexate-d3 (MTX-d3): As the deuterated analog of the parent drug, MTX-d3 is an excellent internal standard for the quantification of methotrexate.[8][10] It closely mimics the chromatographic and mass spectrometric behavior of methotrexate. However, when simultaneously quantifying methotrexate and its metabolite, 7-hydroxymethotrexate, using a single internal standard can sometimes be challenging due to potential differences in extraction recovery and matrix effects between the two analytes. Some studies have successfully used MTX-d3 for the simultaneous quantification of both MTX and 7-OH-MTX.[5]
-
Aminopterin: Aminopterin is a structural analog of methotrexate and has been used as an internal standard.[8] While it can be effective, its chromatographic and ionization properties may not perfectly match those of methotrexate and its metabolites, potentially leading to less accurate correction for analytical variability compared to stable isotope-labeled standards.
-
13C and/or 15N Labeled Analogs: In addition to deuterium labeling, analogs labeled with other stable isotopes like 13C or 15N (e.g., 13C2H3-7-OHMTX) are also excellent choices for internal standards, offering similar benefits to deuterated standards.[2][4]
The ideal scenario for multi-analyte quantification is to use a corresponding stable isotope-labeled internal standard for each analyte. Therefore, a combination of MTX-d3 and this compound would provide the most robust analytical method for the simultaneous determination of methotrexate and 7-hydroxymethotrexate.
Experimental Protocols and Workflows
The following section details a typical experimental protocol for the quantification of methotrexate and 7-hydroxymethotrexate in human plasma using a deuterated internal standard, followed by a visual representation of the workflow.
Sample Preparation: Protein Precipitation
-
Aliquoting: Transfer 100 µL of human plasma sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a working solution containing the deuterated internal standard (e.g., this compound and/or MTX-d3).
-
Precipitation: Add a protein precipitating agent, such as methanol or acetonitrile (often in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortexing: Vortex the mixture thoroughly for approximately 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate for LC-MS/MS analysis.
Caption: A typical workflow for plasma sample preparation and subsequent LC-MS/MS analysis.
LC-MS/MS Analysis
A typical LC-MS/MS method for the analysis of methotrexate and 7-hydroxymethotrexate would involve the following:
-
Chromatographic Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally used. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its internal standard.
Table 2: Example Mass Spectrometry Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Methotrexate (MTX) | 455.2 | 308.1 | [2] |
| 7-Hydroxymethotrexate (7-OH-MTX) | 471.1 | 324.1 | [2] |
| Methotrexate-d3 (MTX-d3) | 458.2 | 311.2 | [2] |
| 13C2H3-7-OHMTX | 475.2 | 328.3 | [2] |
The use of specific MRM transitions provides high selectivity and sensitivity for the quantification of the target analytes in complex biological matrices.
Signaling Pathway and Logical Relationships
The metabolic conversion of methotrexate is a key consideration in its therapeutic monitoring. The primary metabolic pathway involves the conversion of methotrexate to 7-hydroxymethotrexate.
Caption: The major metabolic pathways of methotrexate in the body.[8][9]
Conclusion
This compound serves as a highly effective and reliable internal standard for the quantification of 7-hydroxymethotrexate in biological matrices, particularly when using LC-MS/MS. Its performance characteristics, including linearity, sensitivity, precision, and accuracy, are well-documented in the scientific literature. While other internal standards like MTX-d3 and aminopterin are also utilized, the use of a stable isotope-labeled analog for each target analyte remains the gold standard for achieving the most accurate and robust quantitative results. For simultaneous quantification of methotrexate and its primary metabolite, a combination of MTX-d3 and this compound is the recommended approach to ensure the highest quality data for therapeutic drug monitoring and pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
assessing the impact of different internal standards on methotrexate quantification
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methotrexate (MTX), a folate antagonist used in the treatment of cancers and autoimmune diseases, is critical for therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity. A key element in a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.
This guide provides an objective comparison of different internal standards used in methotrexate quantification, supported by experimental data, to help researchers select the most suitable option for their analytical needs.
The Role and Types of Internal Standards
In quantitative bioanalysis, an internal standard is a compound of known concentration added to calibrators, quality control samples, and unknown samples alike. It helps to normalize variations in sample extraction, injection volume, and instrument response, particularly correcting for matrix effects where components of a biological sample can suppress or enhance the ionization of the analyte.
The two primary categories of internal standards used for methotrexate quantification are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the ideal choice.[3][4] A SIL IS is a form of the analyte (methotrexate) in which one or more atoms have been replaced by their heavier stable isotopes (e.g., ²H or D, ¹³C). Examples include deuterated methotrexate (MTX-d3) and ¹³C-labeled methotrexate. Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit nearly identical behavior during sample preparation and ionization, allowing for highly effective correction of variability.[3][4]
-
Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not isotopically labeled. Examples used in MTX assays include tinidazole, aminoacetophenone, and phenacetin. While more readily available and less expensive than SIL standards, their physicochemical properties can differ from the analyte, potentially leading to less effective compensation for matrix effects and extraction variability.
Quantitative Performance Comparison
The performance of a bioanalytical method is assessed based on several validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6] The following table summarizes the performance of LC-MS/MS methods for methotrexate quantification using different internal standards, based on published experimental data.
| Internal Standard Type | Internal Standard Used | LLOQ (µM) | Precision (%CV) | Accuracy/Recovery (%) | Matrix Effect (%) | Reference(s) |
| Stable Isotope-Labeled | MTX-d3 or ¹³C-MTX | 0.017 - 0.05 | 2.5 - 16.8 | 93 - 111 | Minimal to none reported | [7][8][9] |
| Stable Isotope-Labeled | MTX-¹³C²H₃ | 0.025 | < 8.3 | 24 (MTX), 57 (7-OH-MTX) | "Almost free from significant relative matrix effect" | [10] |
| Stable Isotope-Labeled | Not specified | 0.02 | < 5 | 111 | Ion Suppression <1% | [9] |
| Stable Isotope-Labeled | MTX-d3 | ~0.011 (5 ng/mL) | < 15 | > 90 | 97.9 - 117.6 | [11] |
| Structural Analog | Tinidazole | ~0.011 (5 ng/mL) | < 7.7 | 96.3 - 108.9 | 102.7 - 105.3 | [12] |
| Structural Analog | Aminoacetophenone | 0.09 | >95% Precision | >95% Accuracy | Not explicitly stated | [13] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
As the data indicates, methods employing Stable Isotope-Labeled (SIL) internal standards generally achieve lower limits of quantification and high precision.[8][9] A key advantage is their ability to effectively compensate for matrix effects, a common challenge in bioanalysis.[4] For instance, one study using an isotopically labeled IS reported ion suppression of less than 1%.[9] Another noted their method was "almost free from a significant relative matrix effect".[10]
Methods using Structural Analogs can also be validated to meet regulatory requirements, demonstrating acceptable precision and accuracy.[12][13] However, the potential for differential matrix effects between the analyte and the IS is higher. The reported matrix effect for a method using tinidazole was well-controlled (102.7–105.3%), indicating that with careful validation, structural analogs can be viable alternatives.[12]
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow and the logic behind using an internal standard.
Experimental Protocols
While specific parameters vary between laboratories, a general experimental protocol for the LC-MS/MS quantification of methotrexate using an internal standard is outlined below. This protocol is a composite based on several validated methods.[7][10][12][13]
1. Preparation of Standards and Quality Controls (QCs)
-
Prepare a stock solution of methotrexate in a suitable solvent (e.g., methanol and 0.1 N NaOH).
-
Prepare a separate stock solution for the chosen internal standard (e.g., MTX-d3 or tinidazole).
-
Serially dilute the methotrexate stock solution with a surrogate matrix (e.g., pooled drug-free human plasma) to create calibration standards covering the desired analytical range (e.g., 0.02 to 10 µmol/L).
-
Prepare QCs at a minimum of three concentration levels (low, medium, and high) in the same surrogate matrix.
2. Sample Preparation
-
To a 50-100 µL aliquot of plasma/serum sample (calibrator, QC, or unknown), add a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a precipitant solvent, typically 3-5 volumes of cold methanol or acetonitrile.
-
Vortex the mixture vigorously for 1-3 minutes.
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer a portion of the supernatant to a new tube or well plate.
-
The supernatant may be further diluted with water or mobile phase to reduce matrix effects before injection.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient elution using two solvents is typical.
-
Solvent A: Water with an additive like 0.1% formic acid or 2-5 mM ammonium acetate.
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
4. Data Analysis
-
Integrate the chromatographic peaks for both methotrexate and the internal standard.
-
Calculate the peak area ratio (methotrexate peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of methotrexate in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Methotrexate Signaling Pathway
Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for converting dihydrofolate into tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[14][15] By blocking this pathway, methotrexate disrupts cell proliferation. Inside the cell, methotrexate is converted into polyglutamated forms (MTXPGs), which are even more potent inhibitors of DHFR and other enzymes in the folate pathway.[15][16]
Conclusion
The choice of an internal standard is a critical decision in the development of a quantitative bioanalytical method for methotrexate.
-
Stable Isotope-Labeled (SIL) internal standards are the gold standard, offering the most accurate and precise results by effectively compensating for experimental variability, especially matrix effects. Their use is strongly recommended for methods requiring the highest level of rigor, such as in clinical trials or when developing a reference measurement procedure.[17]
-
Structural Analog internal standards can be a cost-effective and acceptable alternative for routine therapeutic drug monitoring. However, they require more thorough validation to demonstrate that they adequately control for variability in the specific matrix and method being used.
Ultimately, the selection should be based on the specific application, required level of accuracy and precision, and available resources, with all methods being fully validated according to established regulatory guidelines.[5][6]
References
- 1. Review of the bioanalytical methods for the determination of methotrexate and its metabolites in in vitro, preclinical and clinical studies: Case studies and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. A rapid LC-MS/MS assay for the measurement of serum methotrexate in patients who have received high doses for chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. exagen.com [exagen.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Hydroxymethotrexate-d3: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 7-Hydroxymethotrexate-d3 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this cytotoxic and environmentally hazardous compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with this compound are its acute oral toxicity and its significant danger to aquatic ecosystems.[1] As a derivative of methotrexate, it should be handled as a cytotoxic agent.
Summary of Hazard Information:
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1][2] |
| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles with side shields.[1]
-
Lab Coat: A lab coat or protective gown is mandatory to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator should be used in a well-ventilated area or fume hood.[1][4]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and materials contaminated with it is through an approved hazardous waste disposal plant, typically involving high-temperature incineration.[3][5]
Step 1: Segregation of Waste
-
Immediately segregate all materials that have come into contact with this compound. This includes:
-
Unused or waste chemical product.
-
Empty vials or containers.
-
Contaminated sharps (needles, syringes).
-
Contaminated lab supplies (pipette tips, tubes, gloves, bench paper).
-
Step 2: Waste Containment
-
Solid Waste: Place all non-sharp solid waste (e.g., gloves, contaminated wipes, vials) into a designated, leak-proof plastic bag or container clearly marked as "Hazardous Cytotoxic Waste".[3] This is often a purple-lidded container.[6][7]
-
Sharps Waste: Dispose of all contaminated needles and syringes directly into a designated sharps container for cytotoxic waste.[8] Do not recap or remove needles.
-
Liquid Waste: Do not dispose of this compound solutions down the drain.[4][5] Collect liquid waste in a sealed, clearly labeled, and chemical-resistant container.
-
Labeling: All waste containers must be clearly labeled with the contents ("this compound Waste," "Cytotoxic Waste") and the appropriate hazard symbols.
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the area.
-
Wear appropriate PPE, including respiratory protection if aerosols are generated.[5]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully collect the absorbent material and spilled substance using non-sparking tools.
-
Place the collected waste into a designated hazardous waste container.[3][5]
-
Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[3]
Step 4: Final Disposal
-
Store the sealed and labeled hazardous waste containers in a secure, designated area away from incompatible materials.[9]
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Ensure compliance with all local, state, and federal regulations.[5][10] The primary recommended disposal method is incineration at 1000°C or higher.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|432545-62-5|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 4. medkoo.com [medkoo.com]
- 5. beaufort.tricare.mil [beaufort.tricare.mil]
- 6. mot.southyorkshire.icb.nhs.uk [mot.southyorkshire.icb.nhs.uk]
- 7. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 8. healthonline.washington.edu [healthonline.washington.edu]
- 9. ethz.ch [ethz.ch]
- 10. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 7-Hydroxymethotrexate-d3
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Hydroxymethotrexate-d3. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated metabolite of methotrexate, a cytotoxic agent. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures are mandatory.
Required Personal Protective Equipment
All personnel handling this compound must use the following PPE:
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Chemotherapy-grade nitrile gloves. The outer glove should be worn over the gown cuff. Change immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powder form of the compound to prevent inhalation of aerosolized particles. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | To protect against splashes and airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
These procedures are designed to minimize exposure during routine laboratory activities involving this compound.
Preparation and Weighing of the Compound
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with vertical laminar flow to prevent aerosolization and contamination.
-
Decontamination of Surfaces: Before and after handling, decontaminate the work surface with a suitable agent (see Section 3.1).
-
Weighing:
-
Use a dedicated, calibrated analytical balance within the containment area.
-
To minimize aerosol generation, do not pour the powder directly. Use a spatula to carefully transfer the desired amount to a tared weigh boat.
-
Clean the spatula and any contaminated surfaces immediately after use.
-
Solution Preparation
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound powder slowly and carefully to avoid splashing.
-
Dissolution: Cap the vessel securely and mix by gentle inversion or vortexing until the compound is fully dissolved. Avoid sonication, which can generate aerosols.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and a "Cytotoxic" warning label.
-
Storage: Store solutions at the recommended temperature, typically -20°C or -80°C, in a clearly marked, secondary container within a designated freezer.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
All contaminated materials must be segregated into clearly labeled, sealed, and puncture-proof hazardous waste containers.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Yellow chemotherapy waste container | Incineration at a licensed hazardous waste facility. |
| (Gloves, gowns, weigh boats, pipette tips, etc.) | ||
| Sharps Waste | Puncture-proof sharps container labeled "Cytotoxic" | Incineration at a licensed hazardous waste facility. |
| (Needles, syringes, glass vials) | ||
| Liquid Waste | Labeled, leak-proof hazardous waste container | Collection by a certified hazardous waste disposal service for chemical treatment or incineration. |
Decontamination and Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 1.1.
-
Containment:
-
Powder Spills: Gently cover the spill with absorbent pads dampened with a suitable deactivating solution (e.g., a solution of sodium hypochlorite) to avoid raising dust.
-
Liquid Spills: Cover the spill with absorbent pads, working from the outside in.
-
-
Decontamination:
-
Carefully clean the spill area with a deactivating solution. Studies have shown that chlorine-based agents can be effective in inactivating methotrexate.
-
Follow with a thorough cleaning using a detergent solution and then water.
-
-
Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol provides a detailed methodology for preparing a stock solution of this compound. A similar procedure has been described for methotrexate and its metabolites.[1]
Materials:
-
This compound powder
-
5% Ammonium Hydroxide (NH₄OH) in water
-
Calibrated analytical balance
-
Weigh boat
-
Spatula
-
Appropriate volumetric flask
-
Vortex mixer
-
PPE (as per Section 1.1)
Procedure:
-
Perform all steps within a certified Class II BSC or chemical fume hood.
-
Don all required PPE.
-
Decontaminate the work surface.
-
Tare a clean weigh boat on the analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 1 mg) and record the exact weight.
-
Transfer the powder to the volumetric flask.
-
Rinse the weigh boat with a small amount of the 5% NH₄OH solution and add the rinse to the volumetric flask to ensure complete transfer.
-
Add the 5% NH₄OH solution to the volumetric flask to approximately 80% of the final volume.
-
Cap the flask and vortex gently until the powder is completely dissolved.
-
Bring the solution to the final volume with the 5% NH₄OH solution.
-
Cap and invert the flask several times to ensure homogeneity.
-
Label the stock solution container appropriately and store it at -20°C or below.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
